Product packaging for Oleoyl-d-lysine(Cat. No.:)

Oleoyl-d-lysine

Cat. No.: B12391061
M. Wt: 410.6 g/mol
InChI Key: JJUHWJQHBPFMJW-MZMPXXGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oleoyl-d-lysine is a useful research compound. Its molecular formula is C24H46N2O3 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46N2O3 B12391061 Oleoyl-d-lysine

Properties

Molecular Formula

C24H46N2O3

Molecular Weight

410.6 g/mol

IUPAC Name

(2R)-6-amino-2-[[(Z)-octadec-9-enoyl]amino]hexanoic acid

InChI

InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1

InChI Key

JJUHWJQHBPFMJW-MZMPXXGTSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oleoyl-d-lysine on the Glycine Transporter 2 (GlyT2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The glycine transporter 2 (GlyT2) plays a pivotal role in regulating glycinergic neurotransmission, particularly in the spinal cord and brainstem, making it a key target for the management of chronic pain. Oleoyl-d-lysine has emerged as a potent and selective inhibitor of GlyT2, demonstrating significant analgesic properties with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GlyT2, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition

This compound acts as a selective, non-competitive, allosteric inhibitor of the human glycine transporter 2 (GlyT2).[1][2][3] Unlike competitive inhibitors that bind to the same site as the substrate (glycine), this compound binds to a distinct, high-affinity allosteric site.[1][2][4] This binding event modulates the transporter's conformation, thereby reducing its glycine uptake capacity without completely blocking it.[2][4] This partial inhibition is thought to contribute to its favorable safety profile, as it allows for the maintenance of basal glycinergic neurotransmission.[2][4]

The allosteric binding site is located in a deep lipid cavity accessible from the extracellular side of the transporter, involving transmembrane domains (TM) 5 and 8, as well as extracellular loop 4 (EL4).[1][4] The oleoyl tail of the molecule penetrates deep into a hydrophobic pocket, while the d-lysine headgroup interacts with residues near the extracellular surface.[1][4]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and related compounds has been quantified primarily through electrophysiological recordings in Xenopus oocytes expressing human GlyT2a and GlyT1b. The half-maximal inhibitory concentration (IC50) and the maximal percentage of inhibition are key parameters summarized below.

CompoundTargetIC50 (nM)Maximal Inhibition (%)Reference
This compound hGlyT2a 48.3 Not Specified [5][6]
Oleoyl-l-lysinehGlyT2a25.595.6 ± 1.5[2][6]
This compoundhGlyT1b>3,000Not Specified[5]
Oleoyl-l-lysinehGlyT1b>10,000Not Specified[6]
N-arachidonyl glycine (NAGly)hGlyT2~9,000Not Specified[3][6]
ORG25543hGlyT2Not SpecifiedSevere Side Effects[6][7]

hGlyT2a and hGlyT1b refer to the human isoforms of the transporters.

Signaling Pathway in Chronic Pain

In chronic pain states, there is often a disruption of inhibitory glycinergic signaling in the spinal cord.[1] By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft.[8] This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[8] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and transmit pain signals to the brain.[9]

GlyT2_Signaling_Pathway GlyT2 Signaling Pathway in Nociception cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Synaptic_Cleft Glycine Glycine_Vesicle->Synaptic_Cleft Release GlyT2 GlyT2 Synaptic_Cleft->GlyT2 Reuptake GlyR Glycine Receptor Synaptic_Cleft->GlyR Binding Pain_Signal Pain Signal Transmission GlyR->Pain_Signal Inhibition of Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits

Caption: this compound inhibits GlyT2, increasing synaptic glycine and enhancing postsynaptic inhibition of pain signals.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This method is used to measure the glycine transport currents and assess the inhibitory effects of compounds like this compound.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2a or GlyT1b. Control oocytes are injected with water.

  • Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C to allow for transporter expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

    • The oocyte is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Glycine is applied to the oocyte to elicit an inward current, which is a measure of glycine transport.

    • To determine the IC50, increasing concentrations of this compound are co-applied with a fixed concentration of glycine (typically the EC50 for glycine).

    • The reduction in the glycine-induced current is measured at each concentration of the inhibitor.

  • Data Analysis: The data is normalized to the control glycine current and fitted to a sigmoidal dose-response curve to determine the IC50 and maximal inhibition.

TEVC_Workflow Two-Electrode Voltage Clamp (TEVC) Workflow start Start oocyte_prep Oocyte Preparation (Harvesting & Defolliculation) start->oocyte_prep injection cRNA Injection (hGlyT2a or control) oocyte_prep->injection incubation Incubation (2-5 days, 18°C) injection->incubation recording Place oocyte in chamber Impale with electrodes & clamp voltage Apply glycine (control current) Co-apply glycine & this compound Record current inhibition incubation->recording data_analysis Data Analysis (Normalization & Curve Fitting) recording->data_analysis end End data_analysis->end

Caption: Workflow for assessing GlyT2 inhibition using two-electrode voltage clamp in Xenopus oocytes.

[³H]-Glycine Uptake Assay

This assay directly measures the uptake of radiolabeled glycine into cells expressing GlyT2.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or porcine aorta epithelial cells) is cultured and stably transfected to express human GlyT2.

  • Cell Plating: Cells are plated into multi-well plates and allowed to adhere.

  • Pre-incubation: Cells are washed and pre-incubated with a buffer solution.

  • Inhibition: Cells are incubated with varying concentrations of this compound for a defined period.

  • Glycine Uptake: A solution containing a fixed concentration of glycine and [³H]-glycine is added to the wells, and uptake is allowed to proceed for a specific time (e.g., 10 minutes).

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of [³H]-glycine taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The data is normalized to control uptake (no inhibitor) and plotted against the inhibitor concentration to determine the IC50.

Conclusion

This compound represents a promising therapeutic lead for chronic pain management through its selective, allosteric inhibition of GlyT2. Its mechanism of action, characterized by partial and reversible inhibition, offers a potential advantage over complete or irreversible inhibitors, minimizing the risk of severe side effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area. The continued exploration of the structure-activity relationships of lipid-based GlyT2 inhibitors may lead to the discovery of even more potent and safer analgesics.

References

The Structure-Activity Relationship of Oleoyl-d-lysine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Oleoyl-d-lysine and its analogs, potent and selective inhibitors of the glycine transporter 2 (GlyT2). By modulating glycinergic neurotransmission, these compounds hold significant promise for the development of novel analgesics for chronic pain. This document provides a comprehensive overview of their pharmacological properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Introduction to this compound and its Therapeutic Potential

This compound is a synthetic bioactive lipid that has emerged as a promising lead compound for the treatment of chronic neuropathic pain.[1][2] It functions as a selective inhibitor of GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[1][3] By inhibiting GlyT2, this compound elevates synaptic glycine levels, thereby enhancing inhibitory neurotransmission and producing analgesic effects.[1][4][5] A key advantage of this compound is its favorable safety profile, showing minimal side effects such as convulsions at analgesic doses, a significant issue with some other GlyT2 inhibitors.[1][4] Furthermore, it is metabolically stable, capable of crossing the blood-brain barrier, and demonstrates efficacy in animal models of neuropathic pain.[1][4][6][7]

The development of this compound analogs has been driven by the need to optimize potency, selectivity, and pharmacokinetic properties. The core structure of these analogs consists of an oleoyl acyl chain linked to an amino acid headgroup, offering two primary points of modification for SAR studies.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activity of various this compound analogs against human GlyT2. The data highlights the critical influence of the amino acid headgroup and the acyl chain structure on potency.

Table 1: Influence of the Amino Acid Headgroup on GlyT2 Inhibition

AnalogAmino Acid HeadgroupStereochemistryIC₅₀ (nM) for GlyT2
Oleoyl-lysineLysineL~25.5
Oleoyl-lysineLysineD48.3
Oleoyl-tryptophanTryptophanL< 50
Oleoyl-valineValineL-
Oleoyl-aspartateAspartateL-
Oleoyl-serineSerineL-

Note: Specific IC₅₀ values for all analogs were not consistently available across the reviewed literature. The table reflects the general trend of positively charged and aromatic headgroups being most potent.[1][3]

Table 2: Influence of the Acyl Chain Structure on GlyT2 Inhibition

AnalogAcyl ChainDouble Bond PositionStereochemistryIC₅₀ (nM) for GlyT2
Oleoyl-lysineC18:1Δ9L~25.5
Oleoyl-lysineC18:1Δ9D48.3
C18ω5-lysineC18:1Δ13L67.5
C18ω5-lysineC18:1Δ13D64.9
Palmitoleoyl-lysineC16:1Δ9L66.6
Palmitoleoyl-lysineC16:1Δ9D602
Myristoleoyl-lysineC14:1Δ9L1500
Myristoleoyl-lysineC14:1Δ9D>10000

Data compiled from multiple sources.[3][8] The IC₅₀ values represent the concentration of the analog required to inhibit 50% of GlyT2 activity.

Key Findings from SAR Studies

The data reveals several key principles governing the SAR of this compound analogs:

  • The Amino Acid Headgroup is a Primary Determinant of Potency: Analogs with positively charged (e.g., Lysine) or aromatic (e.g., Tryptophan) amino acid headgroups exhibit the highest potency for GlyT2 inhibition.[1][3] In contrast, analogs with negatively charged, polar, or aliphatic headgroups are generally less active.

  • Stereochemistry of the Headgroup Influences Activity: For many analogs, the L-stereoisomer of the amino acid headgroup is a better inhibitor than the D-stereoisomer.[3] However, the D-isomers, such as this compound, often exhibit greater metabolic stability, making them more suitable for in vivo applications.[4][6][7]

  • Acyl Chain Length is Crucial for High Affinity: A longer acyl chain generally correlates with greater potency. A decrease in chain length from C18 to C16, and further to C14, leads to a significant reduction in inhibitory activity.[8]

  • Position of the Double Bond Modulates Activity: The location of the cis-double bond within the acyl chain influences the inhibitory potency. While the naturally occurring Δ9 position in oleic acid is optimal, shifting the double bond to the Δ13 position in C18 analogs still retains significant activity.[3][8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves the formation of an amide bond between oleic acid and the desired D-amino acid.[9] This process requires the use of protecting groups to ensure regioselectivity and preserve the stereochemical integrity of the amino acid.

Representative Protocol:

  • Protection of D-Lysine: The α-amino and ε-amino groups of D-lysine are protected using standard protecting groups (e.g., Boc or Cbz) to prevent side reactions. The carboxylic acid group may also be protected as an ester.

  • Activation of Oleic Acid: The carboxylic acid of oleic acid is activated to facilitate amide bond formation. This can be achieved using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Coupling Reaction: The activated oleic acid is reacted with the protected D-lysine in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine or diisopropylethylamine).

  • Deprotection: The protecting groups on the D-lysine moiety are removed under appropriate conditions (e.g., acid treatment for Boc groups or hydrogenolysis for Cbz groups) to yield the final this compound analog.

  • Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

In Vitro GlyT2 Inhibition Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The inhibitory activity of this compound analogs on GlyT2 is commonly assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing the human GlyT2 transporter.

Detailed Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to surgically remove a portion of the ovary. Oocytes are manually defolliculated and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2. The injected oocytes are then incubated for 2-5 days to allow for transporter expression.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., ND96 buffer).

    • Two microelectrodes, filled with a high concentration of KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped to a holding potential, typically -60 mV.

  • Glycine Application and Inhibition Measurement:

    • Glycine is applied to the oocyte, which induces an inward current due to the influx of Na⁺ and Cl⁻ ions along with glycine through the GlyT2 transporter.

    • Once a stable glycine-induced current is established, the this compound analog is co-applied with glycine at various concentrations.

    • The inhibition of the glycine-induced current by the analog is measured.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value for each analog.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate important aspects of the SAR and experimental workflow for this compound analogs.

SAR_Relationship cluster_structure This compound Analog Structure cluster_activity Biological Activity Acyl_Chain Acyl Chain (Length, Double Bond Position) Linker Amide Linker Acyl_Chain->Linker GlyT2_Inhibition GlyT2 Inhibition Potency (IC50) Acyl_Chain->GlyT2_Inhibition  Modulates potency  (Longer chain, Δ9 optimal) Headgroup Amino Acid Headgroup (Type, Stereochemistry) Linker->Headgroup Headgroup->GlyT2_Inhibition  Major determinant  (+ charge, aromatic optimal) Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro_Screening In Vitro Screening (TEVC Assay for GlyT2 Inhibition) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design In_Vivo_Testing In Vivo Testing (Animal Models of Pain) SAR_Analysis->In_Vivo_Testing Promising Leads Lead_Optimization->Synthesis End Candidate Drug In_Vivo_Testing->End Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle with Glycine Glycine_Synapse Glycine_Vesicle->Glycine_Synapse Release GlyT2 GlyT2 Transporter Glycine_Synapse->GlyT2 Reuptake Glycine_Receptor Glycine Receptor Glycine_Synapse->Glycine_Receptor Binding Inhibition Inhibitory Postsynaptic Potential (Analgesia) Glycine_Receptor->Inhibition Oleoyl_d_lysine This compound Analog Oleoyl_d_lysine->GlyT2 Inhibition

References

Biochemical Properties of N-acyl-D-lysine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of N-acyl-D-lysine derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, ranging from the modulation of neurotransmitter transporters to the regulation of epigenetic enzymes. This document outlines their synthesis, their interactions with key protein targets, and the experimental methodologies used to characterize these interactions.

Inhibition of Glycine Transporter 2 (GlyT2)

N-acyl-D-lysine derivatives have emerged as potent and selective inhibitors of the glycine transporter 2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2] Inhibition of GlyT2 leads to an increase in the extracellular glycine concentration, thereby enhancing inhibitory neurotransmission. This mechanism of action makes GlyT2 a promising therapeutic target for the treatment of chronic pain.[3][4]

Quantitative Data for GlyT2 Inhibition

Several N-acyl-D-lysine derivatives have been synthesized and evaluated for their inhibitory activity against GlyT2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

CompoundAcyl ChainStereochemistryIC50 (nM) for human GlyT2aReference
Oleoyl-lysineOleoyl (C18:1)D48.3[2]
Oleoyl-lysineOleoyl (C18:1)L25.5[5]
C18ω5-lysineC18:1 (ω-5)D>30,000[6]
C18ω5-lysineC18:1 (ω-5)L5,800[6]
C16ω7-lysineC16:1 (ω-7)D1,200[6]
C16ω7-lysineC16:1 (ω-7)L810[5]
C14ω5-lysineC14:1 (ω-5)D>30,000[6]
C14ω5-lysineC14:1 (ω-5)L>30,000[6]
Signaling Pathway of GlyT2 Inhibition in Analgesia

The analgesic effect of GlyT2 inhibitors is achieved through the potentiation of inhibitory glycinergic neurotransmission in the spinal cord. The following diagram illustrates this signaling pathway.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine Vesicle Synaptic Vesicle Glycine->Vesicle Packaging GlyT2 GlyT2 Transporter Glycine_Cleft Glycine Vesicle->Glycine_Cleft Release Glycine_Cleft->GlyT2 Reuptake GlyR Glycine Receptor Glycine_Cleft->GlyR Binding NAcylDLysine N-acyl-D-lysine Derivative NAcylDLysine->GlyT2 Inhibition Hyperpolarization Hyperpolarization GlyR->Hyperpolarization Activation (Cl- influx) Reduced_Pain_Signal Reduced Pain Signal Transmission Hyperpolarization->Reduced_Pain_Signal Leads to

Caption: Signaling pathway of GlyT2 inhibition by N-acyl-D-lysine derivatives leading to analgesia.

Interaction with Sirtuins

N-acylation of lysine residues is a significant post-translational modification that is dynamically regulated by a class of enzymes called sirtuins (SIRTs), which are NAD+-dependent lysine deacylases.[7] Sirtuins can remove a variety of acyl groups from lysine residues, and their activity is dependent on the length of the acyl chain.

Quantitative Data for Sirtuin Deacylation

The kinetic parameters for the deacylation of various N-acyl-lysine peptide substrates by different human sirtuin isoforms have been determined. The following table summarizes the Michaelis constant (Km) and catalytic rate (kcat) for selected substrates. While this data is for N-acyl-lysine peptides in general, it provides valuable insight into the interaction of N-acylated lysines with sirtuins.

SIRT1

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Myristoyl-lysine peptide 1.8 ± 0.3 0.041 ± 0.001 22,800 [8]
Decanoyl-lysine peptide 2.5 ± 0.4 0.038 ± 0.001 15,200 [8]
Hexanoyl-lysine peptide 10 ± 1 0.036 ± 0.001 3,600 [8]

| Acetyl-lysine peptide | 19 ± 2 | 0.063 ± 0.002 | 3,300 |[8] |

SIRT2

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Myristoyl-lysine peptide 2.0 ± 0.4 0.035 ± 0.001 17,500 [8]
Decanoyl-lysine peptide 2.7 ± 0.5 0.034 ± 0.001 12,600 [8]
Hexanoyl-lysine peptide 4.8 ± 0.6 0.030 ± 0.001 6,250 [8]

| Acetyl-lysine peptide | 9.0 ± 1.0 | 0.12 ± 0.004 | 13,300 |[8] |

SIRT3

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Myristoyl-lysine peptide 3.5 ± 0.5 0.028 ± 0.001 8,000 [8]
Decanoyl-lysine peptide 6.0 ± 0.8 0.025 ± 0.001 4,170 [8]
Hexanoyl-lysine peptide 15 ± 2 0.022 ± 0.001 1,470 [8]

| Acetyl-lysine peptide | 30 ± 4 | 0.030 ± 0.001 | 1,000 |[8] |

SIRT5

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Glutaryl-lysine peptide 2.1 ± 0.3 0.039 ± 0.001 18,600 [9]
Succinyl-lysine peptide 2.5 ± 0.4 0.035 ± 0.001 14,000 [9]
Malonyl-lysine peptide 4.0 ± 0.6 0.015 ± 0.001 3,750 [9]

| Acetyl-lysine peptide | 62.5 ± 8 | 0.001 ± 0.0001 | 16 |[9] |

SIRT6

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Myristoyl-lysine peptide 15 ± 2 0.018 ± 0.001 1,200 [8]
Decanoyl-lysine peptide 25 ± 4 0.012 ± 0.001 480 [8]

| Hexanoyl-lysine peptide | 80 ± 10 | 0.005 ± 0.0003 | 62.5 |[8] |

Experimental Protocols

Synthesis of Nα-acyl-D-lysine Derivatives

A general and efficient method for the synthesis of Nα-acyl-lysine derivatives involves a three-step process starting from D-lysine.[10] This method avoids the need for amino group protection and deprotection, leading to higher yields.[10]

Synthesis_Workflow Lysine D-Lysine ACL α-amino-ε-caprolactam (ACL) Lysine->ACL Heating in n-hexyl alcohol AmideCaprolactam α-amide-ε-caprolactam ACL->AmideCaprolactam Reaction with acyl chloride NAcylLysine Sodium Nα-acyl-D-lysine AmideCaprolactam->NAcylLysine Alkaline hydrolysis

Caption: General workflow for the synthesis of Nα-acyl-D-lysine derivatives.

Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

  • D-Lysine is heated in n-hexyl alcohol.

  • The reaction mixture is refluxed for a specified period to yield α-amino-ε-caprolactam.

Step 2: Synthesis of α-amide-ε-caprolactam

  • The obtained ACL is reacted with the desired acyl chloride in an appropriate solvent.

  • The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Step 3: Hydrolysis to Sodium Nα-acyl-D-lysine

  • The α-amide-ε-caprolactam is subjected to hydrolysis in an aqueous solution under alkaline conditions (e.g., using NaOH).

  • For derivatives with longer hydrophobic chains (carbon number > 12), butanol can be used to increase solubility.[10]

  • The final product is isolated and purified.

For the synthesis of Nε-acyl-lysine derivatives, protection of the α-amino group is typically required before acylation of the ε-amino group.[11]

GlyT2 Inhibition Assays

This technique is used to measure the glycine transport currents in Xenopus laevis oocytes expressing human GlyT2.[12][13][14]

Protocol Outline:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human GlyT2. The oocytes are then incubated for 2-5 days to allow for protein expression.

  • Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl. The electrodes should have a resistance of 0.5-2 MΩ.

  • Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution. Two microelectrodes are inserted into the oocyte: one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.[5]

  • Glycine Application: A baseline current is established. Glycine at a concentration close to its EC50 (e.g., 15-30 µM) is then applied to the oocyte, inducing an inward current due to the electrogenic transport of glycine.[6][15]

  • Inhibitor Application: The N-acyl-D-lysine derivative is co-applied with glycine. The reduction in the glycine-induced current is measured to determine the inhibitory effect.

  • Data Analysis: Concentration-response curves are generated by applying a range of inhibitor concentrations, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response equation. Reversibility of inhibition can be assessed by measuring the recovery of the glycine-induced current after washing out the inhibitor.[5]

This assay measures the inhibition of radiolabeled glycine uptake in cells expressing GlyT2.[15][16]

Protocol Outline:

  • Cell Culture: HEK293 or CHO cells are stably transfected to express human GlyT2.

  • Assay Preparation: Cells are seeded in 96- or 384-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Inhibitor Incubation: The cells are pre-incubated with various concentrations of the N-acyl-D-lysine derivative for a specified time.

  • [³H]-Glycine Uptake: The uptake is initiated by adding a solution containing [³H]-glycine (e.g., at its Km concentration) and the inhibitor. The reaction is allowed to proceed for a short period (e.g., 10-20 minutes).

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

  • Scintillation Counting: The amount of [³H]-glycine taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Sirtuin Deacylation Assay (HPLC-based)

This assay measures the enzymatic activity of sirtuins by quantifying the formation of the deacylated peptide product using high-performance liquid chromatography (HPLC).[8]

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing the purified sirtuin enzyme (e.g., 0.2-0.5 µM), the N-acyl-lysine peptide substrate, and NAD+ in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at 37°C for a specific time, ensuring initial velocity conditions.

  • Quenching: The reaction is quenched, for example, by the addition of acid (e.g., formic acid).

  • HPLC Analysis: The reaction mixture is injected into a reverse-phase HPLC system equipped with a C18 column. The deacylated peptide product is separated from the acylated substrate.

  • Detection and Quantification: The formation of the deacylated product is monitored by absorbance at 214 nm. The peak area of the product is used to quantify the amount of deacylation.

  • Kinetic Analysis: To determine Km and kcat values, the initial reaction velocities are measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation. For inhibitor studies, IC50 or Ki values can be determined by measuring the enzyme activity at different inhibitor concentrations.

Conclusion

N-acyl-D-lysine derivatives represent a versatile class of molecules with significant potential in drug discovery and development. Their ability to selectively inhibit GlyT2 offers a promising avenue for the development of novel analgesics. Furthermore, their interaction with sirtuins highlights their role in the complex network of post-translational modifications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the biochemical properties and therapeutic applications of these fascinating compounds.

References

Oleoyl-d-lysine: A Novel Modulator of Glycinergic Signaling for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic pain remains a significant global health challenge, with a pressing need for novel therapeutic agents that offer improved efficacy and safety profiles over existing treatments. The glycinergic signaling pathway, a critical component of inhibitory neurotransmission in the spinal cord, has emerged as a promising target for analgesic drug development. Aberrations in this pathway are associated with the chronification of pain. Oleoyl-d-lysine, a synthetic N-acyl amino acid, has been identified as a potent and selective inhibitor of the glycine transporter 2 (GlyT2), playing a crucial role in restoring glycinergic tone. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of pain therapeutics.

Introduction to Glycinergic Signaling and the Role of GlyT2

Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, where it modulates nociceptive signaling.[1] The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2.[2] GlyT2 is predominantly expressed on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine, thereby terminating its synaptic action and replenishing vesicular stores.[3] In chronic pain states, a reduction in glycinergic inhibitory tone can lead to hyperexcitability of pain-transmitting neurons.[1] Therefore, inhibiting GlyT2 to increase synaptic glycine concentrations presents a rational therapeutic strategy for the management of chronic pain.[4]

This compound: A Selective GlyT2 Inhibitor

This compound is a lipid-based, selective inhibitor of GlyT2.[5][6] It was developed as a metabolically stable analog of the endogenous lipid N-arachidonoyl glycine (NAGly).[1] Unlike many other GlyT2 inhibitors, this compound acts as a partial and reversible, non-competitive allosteric inhibitor, which is thought to contribute to its improved safety profile.[3][4] This mode of action allows for the restoration of glycinergic signaling without causing the severe side effects, such as convulsions and respiratory depression, associated with complete or irreversible GlyT2 inhibition.[1][7]

Mechanism of Action

This compound binds to an allosteric site on GlyT2, distinct from the glycine binding site.[2] This binding event modulates the transporter's conformation, reducing the efficiency of glycine reuptake. The consequence is an elevation of glycine levels in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs) and a strengthening of inhibitory neurotransmission. This, in turn, dampens the excitability of dorsal horn neurons involved in the transmission of pain signals.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits Glycine->GlyT2 GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Inhibition Inhibition of Nociceptive Signaling GlyR->Inhibition Activates

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their potency and selectivity.

CompoundGlyT2 IC50 (nM)GlyT1 IC50 (nM)% Max Inhibition of GlyT2Reference
This compound 48.3>3,00095%[6][7]
Oleoyl-l-lysine33.0>3,00088%[7]
ORG25543---[7]
N-Oleoyl Glycine500>10,00067%[4]
N-Arachidonyl Glycine~9,000--[4]
Table 1: In vitro potency and selectivity of GlyT2 inhibitors.
Pain ModelSpeciesAdministration RouteEffective Dose (mg/kg)Analgesic EffectReference
Chronic Constriction InjuryMouseIntraperitoneal30Near complete antiallodynia[7]
Nerve LigationRatIntraperitoneal30Reduction in allodynia[6]
Inflammatory Pain (CFA)MouseIntraperitoneal30No antiallodynia/analgesia[7]
Acute Pain (Hot Plate)MouseIntraperitoneal30No analgesia[7]
Table 2: In vivo efficacy of this compound in various pain models.
Side EffectThis compound (30 mg/kg)This compound (100 mg/kg)ORG25543 (50 mg/kg)Reference
ConvulsionsNoNoSevere[7]
Motor IncoordinationNoMildSevere[7]
Respiratory DepressionNoNot specifiedNot specified[7]
Table 3: Side effect profile of this compound compared to ORG25543 in mice.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between oleic acid and the α-amino group of D-lysine. Protecting groups are necessary to ensure regioselectivity.

OleicAcid Oleic Acid OleoylNHS Oleoyl-NHS ester OleicAcid->OleoylNHS Activation NHS N-Hydroxysuccinimide (NHS) NHS->OleoylNHS EDCI EDCI EDCI->OleoylNHS Coupling Coupling (DMF, DIPEA) OleoylNHS->Coupling DLysine Boc-D-Lys(Z)-OH (Protected D-Lysine) DLysine->Coupling ProtectedProduct Protected This compound Coupling->ProtectedProduct Deprotection Deprotection (TFA, H2/Pd-C) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 2: Synthetic workflow for this compound.

Materials:

  • Oleic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Diisopropylethylamine (DIPEA)

  • Nα-Boc-Nε-Z-D-lysine

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (Pd-C)

  • Hydrogen gas

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Activation of Oleic Acid: Dissolve oleic acid, NHS, and EDCI in DCM. Stir at room temperature for 4 hours to form the Oleoyl-NHS ester.

  • Coupling Reaction: In a separate flask, dissolve Nα-Boc-Nε-Z-D-lysine in DMF and add DIPEA. Add the Oleoyl-NHS ester solution dropwise and stir overnight at room temperature.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.

  • Deprotection: Dissolve the protected product in TFA to remove the Boc group. Following purification, deprotect the Z group by catalytic hydrogenation using Pd-C and hydrogen gas.

  • Final Product: Purify the final product, this compound, by chromatography.

GlyT2 Inhibition Assay (Two-Electrode Voltage Clamp)

This protocol describes the functional characterization of this compound's inhibitory activity on human GlyT2 expressed in Xenopus laevis oocytes.

Oocytes Harvest Xenopus laevis oocytes Injection Microinject cRNA into oocytes Oocytes->Injection cRNA Prepare human GlyT2 cRNA cRNA->Injection Incubation Incubate for 2-4 days Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC GlycineApp Apply Glycine (EC50) TEVC->GlycineApp Baseline Current InhibitorApp Co-apply Glycine (EC50) + this compound GlycineApp->InhibitorApp Washout Washout InhibitorApp->Washout Inhibited Current Analysis Data Analysis (IC50 determination) InhibitorApp->Analysis Washout->TEVC Recovery

Figure 3: Workflow for GlyT2 inhibition assay.

Materials:

  • Xenopus laevis oocytes

  • Human GlyT2 cRNA

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • Glycine stock solution

  • This compound stock solution in DMSO

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. Microinject each oocyte with 50 nL of human GlyT2 cRNA. Incubate the oocytes at 18°C for 2-4 days.

  • Electrophysiological Recording: Place an oocyte in the recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

  • Baseline Current Measurement: Apply a concentration of glycine that elicits a half-maximal response (EC50) to establish a baseline glycine-induced current.

  • Inhibition Measurement: Co-apply the EC50 concentration of glycine with varying concentrations of this compound. Record the steady-state current at each concentration.

  • Data Analysis: Normalize the inhibited currents to the baseline glycine current. Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assessment of Analgesia and Side Effects

The CCI model is used to induce neuropathic pain in rodents.

  • Surgery: Anesthetize the mouse and expose the sciatic nerve. Place four loose chromic gut ligatures around the nerve.

  • Post-operative Care: Allow the animals to recover for at least 7 days before behavioral testing.

This test measures the withdrawal threshold to a mechanical stimulus.

  • Acclimation: Place the mouse in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.

  • Stimulation: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Threshold Determination: The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal.

This test assesses motor coordination and balance.

  • Training: Acclimate the mice to the rotarod apparatus.

  • Testing: Place the mouse on the rotating rod, which gradually accelerates.

  • Measurement: Record the latency to fall from the rod.

This technique measures respiratory parameters in conscious, unrestrained animals.

  • Acclimation: Place the mouse in the plethysmography chamber and allow it to acclimate.

  • Recording: Record the pressure changes in the chamber due to breathing.

  • Analysis: Calculate respiratory rate and tidal volume from the pressure recordings.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of chronic neuropathic pain. Its selective, partial, and reversible inhibition of GlyT2 offers a mechanism to restore glycinergic signaling with a favorable safety profile. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other modulators of the glycinergic pathway. Further research is warranted to fully elucidate its clinical potential.

References

The Emergence of Oleoyl-d-lysine: A Novel Analgesic Targeting the Glycine Transporter 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovery and Rationale

Oleoyl-d-lysine is a synthetic N-acyl amino acid that has emerged as a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[1][2][3][4] Its development stemmed from research into endogenous bioactive lipids, particularly N-arachidonyl glycine (NAGly), a lipid that exhibits analgesic properties.[5] While NAGly demonstrated GlyT2 inhibition, its relatively low potency and metabolic instability limited its therapeutic potential.[5] This led to a medicinal chemistry approach to synthesize novel N-acyl amino acids with improved pharmacological profiles.[3][5]

The rationale for targeting GlyT2 lies in its critical role in regulating glycine concentrations in the synapse, particularly in the spinal cord's dorsal horn where it modulates nociceptive signaling.[5][6] By inhibiting GlyT2, the reuptake of glycine is slowed, leading to an increase in synaptic glycine levels.[5] This enhances inhibitory glycinergic neurotransmission, thereby reducing the firing of excitatory neurons in the pain pathway.[5][6]

The design of this compound incorporated two key features: an oleoyl lipid tail and a d-lysine head group. The oleic acid tail was found to impart optimal GlyT2 inhibitory activity.[3] The use of the d-enantiomer of lysine was a strategic decision to enhance metabolic stability, as the unnatural D-configuration is more resistant to hydrolysis by endogenous enzymes compared to the L-enantiomer.[3] This combination resulted in a molecule with high potency for GlyT2, increased stability, and the ability to cross the blood-brain barrier.[3][6]

Synthetic Route of this compound

The synthesis of this compound is achieved through the formation of an amide bond between oleic acid and the α-amino group of D-lysine. This process requires the use of protecting groups for the ε-amino group of D-lysine to ensure regioselectivity. A common synthetic approach involves a carbodiimide-mediated coupling reaction.

Experimental Protocol: General Procedure for EDCI Coupling

The following is a general experimental protocol for the synthesis of N-acyl amino acids, including this compound, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Materials:

  • Oleic acid

  • N-ε-Boc-D-lysine (or other suitably protected D-lysine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole hydrate (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) (for Boc deprotection)

  • Silica gel for column chromatography

Procedure:

  • Activation of Oleic Acid: To a solution of oleic acid (1.0 equivalent) in anhydrous DMF, add hydroxybenzotriazole hydrate (1.2 equivalents) and EDCI (1.4 equivalents). Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Amide Bond Formation: To the activated oleic acid solution, add N-ε-Boc-D-lysine (1.0 equivalent) followed by triethylamine (3.0 equivalents). Stir the reaction mixture at room temperature overnight.

  • Work-up and Extraction: Dilute the reaction mixture with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude product by silica gel column chromatography to obtain N-α-oleoyl-N-ε-Boc-D-lysine.

  • Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid in dichloromethane (e.g., 20% TFA in DCM). Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude this compound can be further purified by a suitable method, such as recrystallization or preparative HPLC, to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Compound Target IC50 (nM) Assay System Reference
This compoundHuman GlyT2a48.3Xenopus oocytes expressing human transporters[7]
This compoundHuman GlyT1b>3,000Xenopus oocytes expressing human transporters[7]
Oleoyl-l-lysineGlyT2<50Not specified[2]

Table 1: In Vitro GlyT2 Inhibitory Activity

Compound Dose (mg/kg, i.p.) Pain Model Effect Side Effects Reference
This compound30Chronic neuropathic pain (mice)Peak analgesia, near complete antiallodyniaNo side effects observed[8][9]
This compound50Chronic neuropathic pain (mice)Effective reversal of neuropathic pain-[9]
This compound100Chronic neuropathic pain (mice)Effective reversal of neuropathic painMild side effects, no convulsions[8][9]
This compound30Inflammatory or acute pain (mice)No antiallodynia/analgesiaNot applicable[8]
This compound30Nerve ligation (rat)Reduces allodynia-[7]

Table 2: In Vivo Analgesic Efficacy of this compound

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of the glycine transporter 2 (GlyT2).[6] This means it binds to a site on the transporter that is distinct from the glycine binding site.[6] This binding event induces a conformational change in the transporter, which reduces its maximum transport rate without altering its affinity for glycine.[6] The consequence of this inhibition is an elevation of glycine levels in the synaptic cleft, leading to enhanced activation of post-synaptic glycine receptors (GlyRs). As GlyRs are ligand-gated chloride channels, their activation leads to an influx of chloride ions, hyperpolarization of the post-synaptic neuron, and a reduction in neuronal excitability, ultimately producing an analgesic effect.

Oleoyl_d_lysine_Pathway Odl This compound GlyT2 Glycine Transporter 2 (GlyT2) (Presynaptic Terminal) Odl->GlyT2 Allosteric Inhibition Glycine_reuptake Glycine Reuptake GlyT2->Glycine_reuptake Synaptic_Glycine Increased Synaptic Glycine Concentration Glycine_reuptake->Synaptic_Glycine Inhibition leads to GlyR Postsynaptic Glycine Receptor (GlyR) Synaptic_Glycine->GlyR Increased Activation Cl_influx Chloride (Cl-) Influx GlyR->Cl_influx Activation leads to Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Results in

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the development of novel analgesics. Its discovery, rooted in the study of endogenous lipids, and its rational design have culminated in a potent and selective GlyT2 inhibitor with a favorable safety profile in preclinical models. The detailed synthetic route provides a clear path for its production and further investigation. The quantitative data robustly supports its efficacy in chronic neuropathic pain models. As research continues, this compound holds promise as a potential therapeutic for challenging pain conditions, offering a distinct mechanism of action compared to currently available treatments.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Allosteric Inhibition of GlyT2 by Oleoyl-d-lysine

This guide provides a comprehensive overview of the allosteric inhibition of the glycine transporter 2 (GlyT2) by the novel bioactive lipid, this compound. This molecule has emerged as a potent and selective inhibitor of GlyT2, showing promise as a therapeutic agent for chronic pain.[1][2][3][4] This document details the quantitative aspects of this inhibition, the experimental protocols used for its characterization, and the proposed mechanism of action.

Introduction

Glycine transporters, particularly GlyT2, play a crucial role in regulating glycine levels at inhibitory synapses.[2] GlyT2 is predominantly found in presynaptic neurons in the spinal cord and brainstem, where it is responsible for the reuptake of glycine from the synaptic cleft.[2] By inhibiting GlyT2, the concentration of glycine in the synapse increases, leading to enhanced activation of postsynaptic glycine receptors and a subsequent increase in inhibitory neurotransmission.[5] This mechanism is of significant interest for the development of analgesics, especially for neuropathic pain.[2][6]

This compound is a synthetic N-acyl amino acid that has been identified as a potent and selective inhibitor of GlyT2.[3][7] Unlike many other GlyT2 inhibitors, this compound exhibits a partial inhibition profile, which is thought to contribute to its favorable side-effect profile by not completely abolishing glycinergic neurotransmission.[1] It is also metabolically stable, capable of crossing the blood-brain barrier, and has demonstrated analgesic effects in animal models of neuropathic pain.[2][3] This guide will delve into the technical details of its interaction with GlyT2.

Quantitative Data: Inhibition of GlyT2 by this compound and Analogs

The inhibitory potency of this compound and related N-acyl amino acids has been quantified using various experimental setups. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The data presented below has been compiled from multiple studies to provide a comparative overview.

CompoundConfigurationIC50 (nM) for GlyT2Selectivity over GlyT1Reference
Oleoyl-lysineD45>60-fold[8][9]
Oleoyl-lysineL25Not specified[8]
C18ω5-lysineD64.9Not specified[10]
C18ω5-lysineL67.5Not specified[10]
C16ω3-lysineD699Not specified[1][10]
C16ω3-lysineL10.8Not specified[1][10]
C14ω5-lysineD1380Not specified[10]
C14ω5-lysineL770Not specified[10]
Oleoyl-l-AsnL613Not specified[3]
N-arachidonyl glycine (NAGly)-9000Not specified[2]

Experimental Protocols

A key method for characterizing the inhibition of GlyT2 by compounds like this compound is the glycine uptake assay using Xenopus laevis oocytes expressing the human GlyT2 transporter. The following is a detailed protocol based on descriptions from the literature.

Glycine Uptake Inhibition Assay in Xenopus laevis Oocytes

This protocol describes the measurement of glycine transport currents in Xenopus oocytes expressing human GlyT2 and the assessment of inhibition by test compounds using two-electrode voltage clamp electrophysiology.

1. Oocyte Preparation and Transporter Expression:

  • Harvest mature oocytes (stage V-VI) from female Xenopus laevis frogs.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free oocyte Ringer's 2 (OR2) buffer) for 1-2 hours with gentle agitation.

  • Wash the oocytes thoroughly with OR2 buffer and store them in a sterile, supplemented OR2 solution.

  • Inject each oocyte with cRNA encoding human GlyT2 (typically 10-50 ng per oocyte).

  • Incubate the injected oocytes at 16-18°C for 2-4 days to allow for transporter expression.

2. Two-Electrode Voltage Clamp Electrophysiology:

  • Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, and 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential, typically -60 mV.

  • Record baseline currents in the recording solution.

3. Measurement of Glycine Transport Currents and Inhibition:

  • To measure glycine transport, perfuse the oocyte with the recording solution containing a known concentration of glycine (e.g., 30 µM, which is close to the Km for GlyT2). The influx of glycine, coupled with Na+ and Cl-, generates an inward current that is recorded.

  • To determine the inhibitory effect of this compound, prepare a series of dilutions of the compound in the recording solution containing glycine.

  • Apply increasing concentrations of this compound (or other test compounds) to the oocyte and record the resulting glycine-induced current at each concentration.

  • Normalize the current at each inhibitor concentration to the current produced by glycine alone.

  • Plot the normalized current as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4. Data Analysis:

  • The IC50 values are calculated using a nonlinear regression fit of the concentration-response data to the following equation: y = 100 / (1 + 10^((logIC50 - x) * HillSlope)) where x is the logarithm of the inhibitor concentration, and y is the normalized response.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Allosteric Inhibition

This compound is proposed to bind to a deep allosteric pocket within the GlyT2 protein, distinct from the glycine binding site.[1] This binding event is thought to induce a conformational change in the transporter that reduces its affinity for glycine or its translocation rate, thereby inhibiting glycine uptake. The lipid tail of this compound penetrates a hydrophobic cavity between transmembrane helices, which is critical for its potent inhibition.[1][8]

Allosteric_Inhibition_of_GlyT2 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GlyT2_unbound GlyT2 (Outward-Open) Glycine Binding Site (High Affinity) Allosteric Site (Vacant) This compound->GlyT2_unbound Binds Allosterically Glycine Glycine Glycine->GlyT2_unbound Binds GlyT2_bound GlyT2 (Outward-Occluded) Glycine Binding Site (Low Affinity) Allosteric Site (Occupied) GlyT2_unbound->GlyT2_bound Conformational Change Reduced Glycine Uptake Reduced Glycine Uptake GlyT2_bound->Reduced Glycine Uptake Inhibits Transport Experimental_Workflow cluster_workflow Workflow for GlyT2 Inhibitor Characterization start Compound Library primary_screen Primary Screening Assay (e.g., Radioligand Binding or High-Throughput Electrophysiology) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response and IC50 Determination (Two-Electrode Voltage Clamp) hit_id->dose_response Active selectivity Selectivity Assays (vs. GlyT1 and other transporters) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Kinetic Analysis) selectivity->mechanism in_vivo In Vivo Efficacy and Safety (Animal Models of Pain) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

References

Unveiling the Oleoyl-d-lysine Binding Site on Glycine Transporter 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of the selective Glycine Transporter 2 (GlyT2) inhibitor, oleoyl-d-lysine. By elucidating the structural and molecular interactions, this document aims to facilitate further research and the development of novel analgesics targeting GlyT2.

Executive Summary

This compound, a potent and selective inhibitor of GlyT2, has demonstrated significant analgesic properties in preclinical models of neuropathic pain.[1][2][3][4] Its mechanism of action involves binding to a novel, extracellular allosteric site on GlyT2, distinct from the glycine substrate-binding site.[1][5][6] This interaction modulates the transporter's function, leading to an increase in synaptic glycine levels and enhanced inhibitory neurotransmission, which is a key mechanism for pain suppression.[1][7] This guide synthesizes the current understanding of this critical drug-transporter interaction, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

The Allosteric Binding Site of this compound on GlyT2

Recent studies have identified a novel extracellular allosteric modulator site on GlyT2 where this compound and other bioactive lipid analgesics bind.[1][6] This binding pocket is formed by a crevice between transmembrane domains (TMs) 5, 7, and 8, and the extracellular loop 4 (EL4).[1][6] The binding of this compound to this site is thought to restrict the conformational changes necessary for glycine transport, thereby inhibiting its function.[1]

Molecular dynamics simulations have provided a deeper understanding of this interaction, revealing that the oleoyl tail of the lipid intercalates between the aliphatic-rich regions of TM5 and TM8.[2] The lysine headgroup remains accessible to the extracellular solution and is stabilized by interactions with aromatic residues in TM7, TM8, and EL4.[2]

Key Interacting Residues

Several key amino acid residues have been identified as crucial for the binding and inhibitory activity of this compound and related compounds. Mutagenesis studies have confirmed the importance of these residues in the allosteric pocket.

Quantitative Data on this compound Inhibition of GlyT2

The inhibitory potency of this compound and its analogs has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these compounds.

CompoundIsomerIC50 (nM)Reference(s)
Oleoyl-lysineL-isomer< 50[2]
Oleoyl-lysineD-isomer (this compound)< 50[2][4]
C18ω5-LysineL-isomer67.5[2]
C18ω5-LysineD-isomer64.9[2]
C16ω3-LysineL-isomer10.8[2]
C16ω3-LysineD-isomer699[2]

Experimental Protocols

The identification and characterization of the this compound binding site on GlyT2 have been achieved through a combination of molecular biology, electrophysiology, and computational modeling techniques.

Site-Directed Mutagenesis and Functional Analysis

This protocol is essential for identifying key residues involved in ligand binding and transporter function.

Site_Directed_Mutagenesis_Workflow

Methodology:

  • Selection of Target Residues: Putative binding site residues are identified based on homology models of GlyT2 and molecular docking simulations.

  • Generation of Mutants: Point mutations are introduced into the GlyT2 complementary DNA (cDNA) using standard molecular biology techniques (e.g., PCR-based mutagenesis).

  • Heterologous Expression: The wild-type and mutant GlyT2 constructs are expressed in a suitable system, such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells.

  • Glycine Transport Assays: The function of the expressed transporters is assessed by measuring the uptake of radiolabeled glycine ([3H]glycine) or by recording glycine-induced currents using two-electrode voltage clamp electrophysiology.

  • Inhibition Studies: The potency of this compound to inhibit glycine transport is determined for both wild-type and mutant transporters by generating concentration-response curves and calculating the IC50 values.

  • Data Analysis: A significant shift in the IC50 value for a mutant transporter compared to the wild-type indicates that the mutated residue is important for the binding of the inhibitor or for the conformational changes associated with inhibition.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic interactions between this compound and GlyT2 within a lipid bilayer environment.

Methodology:

  • System Setup: A homology model of human GlyT2 is embedded in a hydrated lipid bilayer (e.g., 1-palmitoyl-2-oleoyl-phosphatidylcholine - POPC) with physiological ion concentrations. This compound molecules are placed in the simulation box.

  • Simulation Protocol: The system is subjected to energy minimization and equilibration steps, followed by a production run for a significant duration (e.g., hundreds of nanoseconds).

  • Trajectory Analysis: The trajectory of the simulation is analyzed to observe the binding of this compound to GlyT2, identify stable binding poses, and characterize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the transporter.

Signaling and Downstream Effects

The inhibition of GlyT2 by this compound has a direct impact on glycinergic neurotransmission, a critical component of inhibitory signaling in the spinal cord and brainstem.[7]

GlyT2_Inhibition_Signaling_Pathway

By blocking the reuptake of glycine from the synaptic cleft into presynaptic neurons, this compound increases the concentration of glycine available to activate postsynaptic glycine receptors.[7] This enhanced activation of inhibitory glycine receptors leads to a hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. In the context of pain signaling, this increased inhibition in the spinal cord dorsal horn reduces the transmission of nociceptive signals to higher brain centers, resulting in analgesia.

Conclusion and Future Directions

The identification of a novel allosteric binding site for this compound on GlyT2 represents a significant advancement in the development of non-opioid analgesics.[1][8] The detailed structural and functional data presented in this guide provide a solid foundation for the rational design of next-generation GlyT2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on obtaining high-resolution crystal or cryo-EM structures of GlyT2 in complex with this compound to further refine our understanding of the binding interactions. Additionally, exploring the potential for biased allosteric modulation of GlyT2 could open new avenues for fine-tuning the therapeutic effects of these promising compounds.

References

In Vitro Characterization of Oleoyl-d-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Oleoyl-d-lysine, a selective and potent inhibitor of the glycine transporter 2 (GlyT2). This compound is a lipid-based compound that has shown promise as an analgesic for neuropathic pain.[1][2][3] This document outlines its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization, providing a valuable resource for researchers in the field of neuroscience and drug development.

Core Mechanism of Action

This compound functions as a selective, non-competitive, and allosteric inhibitor of the glycine transporter 2 (GlyT2).[4][5] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into the presynaptic neuron.[6][7][8] By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission.[6] This potentiation of inhibitory signaling is the basis for its analgesic effects in models of neuropathic pain.[1][2][3] Notably, this compound exhibits high selectivity for GlyT2 over the closely related glycine transporter 1 (GlyT1), which is found primarily on glial cells.[9]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its stereoisomer, Oleoyl-l-lysine, has been quantified using electrophysiological assays in Xenopus oocytes expressing human GlyT2a and GlyT1b. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for GlyT2a.

CompoundTargetIC50 (nM)
This compound GlyT2a 48.3 [9]
GlyT1b>3,000[9]
Oleoyl-l-lysineGlyT225.5[4]

Experimental Protocols

The primary in vitro method for characterizing this compound is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing the target transporter.

Protocol: Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from Xenopus laevis.
  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
  • Inject each oocyte with cRNA encoding human GlyT2a.
  • Incubate the injected oocytes for 2-4 days at 14–17°C in a suitable medium (e.g., a solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5 sucrose, and 2.5 Na pyruvate, pH 7.4, supplemented with antibiotics).[10]

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-injecting electrodes.
  • Clamp the oocyte membrane potential at a holding potential of -60 mV.[11]
  • Record glycine-induced currents by applying a solution containing a known concentration of glycine (e.g., the EC50 concentration, typically around 30 µM).[4]

3. Inhibition Assay:

  • To determine the IC50 value of this compound, co-apply increasing concentrations of the inhibitor with the EC50 concentration of glycine.
  • Measure the resulting current and normalize it to the current induced by glycine alone.
  • Generate a concentration-response curve by plotting the normalized current against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response equation to calculate the IC50 value.

4. Selectivity Assay:

  • To assess the selectivity of this compound, repeat the inhibition assay using oocytes expressing human GlyT1b.
  • Compare the IC50 values obtained for GlyT2a and GlyT1b to determine the selectivity ratio.

Visualizations

Signaling Pathway

GlycinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal glycine Glycine presynaptic_terminal->glycine Glycine Release glycine_vesicle Synaptic Vesicle (Glycine) glycine_vesicle->presynaptic_terminal Fusion glyt2 GlyT2 oleoyl_d_lysine This compound oleoyl_d_lysine->glyt2 Allosteric Inhibition glycine->glyt2 Reuptake glycine_receptor Glycine Receptor (Ion Channel) glycine->glycine_receptor Binding postsynaptic_terminal Postsynaptic Density cl_ion Cl- glycine_receptor->cl_ion Influx cl_ion->postsynaptic_terminal Hyperpolarization (Inhibition)

Caption: Glycinergic synapse showing this compound's inhibition of GlyT2.

Experimental Workflow

ExperimentalWorkflow start Start: Harvest Xenopus Oocytes injection Inject with human GlyT2 cRNA start->injection incubation Incubate for 2-4 days injection->incubation setup Two-Electrode Voltage Clamp Setup incubation->setup recording Record Glycine-Induced Currents setup->recording inhibition Apply Glycine + this compound recording->inhibition analysis Analyze Data & Calculate IC50 inhibition->analysis end End: Characterization Complete analysis->end

Caption: Workflow for in vitro characterization via Xenopus oocyte electrophysiology.

References

The Pharmacodynamics of Oleoyl-d-lysine: A Selective GlyT2 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oleoyl-d-lysine is a novel, synthetic N-acyl amino acid that has emerged as a promising therapeutic candidate for the management of chronic neuropathic pain. Its primary mechanism of action is the selective and potent inhibition of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine in the spinal cord. By blocking GlyT2, this compound elevates synaptic glycine levels, thereby enhancing inhibitory glycinergic neurotransmission and attenuating pain signals. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: Selective Inhibition of Glycine Transporter 2

This compound is a non-competitive, allosteric inhibitor of GlyT2. Unlike competitive inhibitors that bind to the same site as the substrate (glycine), this compound binds to a distinct allosteric site on the transporter protein. This binding event induces a conformational change in the transporter, reducing its maximum transport velocity (Vmax) for glycine without significantly affecting its binding affinity (Km). This allosteric mechanism contributes to a more modulatory and potentially safer pharmacological profile compared to direct competitive antagonists.

The selectivity of this compound for GlyT2 over the glycine transporter 1 (GlyT1) is a critical aspect of its therapeutic potential. While both transporters regulate synaptic glycine levels, GlyT1 is more broadly distributed in the central nervous system, including in glial cells, and is involved in modulating N-methyl-D-aspartate (NMDA) receptor activity. The selective inhibition of GlyT2 allows for a targeted enhancement of inhibitory neurotransmission at glycinergic synapses, which are crucial for pain processing in the spinal cord, with a reduced risk of off-target effects associated with GlyT1 inhibition.

The "d" stereoisomer of the lysine component of this compound is intentionally designed to confer greater metabolic stability compared to its "l" counterpart, making it more resistant to degradation by endogenous enzymes.

Quantitative Pharmacological Data

The inhibitory potency of this compound on GlyT2 has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and related compounds.

Compound Target Assay System IC50 (nM) Reference
This compoundHuman GlyT2aXenopus oocytes48.3
Oleoyl-l-lysineHuman GlyT2aXenopus oocytes25.5
ORG25543GlyT2--

Table 1: In Vitro Inhibitory Potency of this compound and Related Compounds.

Compound Animal Model Pain Type Effective Dose (mg/kg, i.p.) Key Findings Reference
This compoundMouseNeuropathic (Chronic Constriction Injury)30Near complete reversal of allodynia
This compoundMouseInflammatory (Complete Freund's Adjuvant)-No significant antiallodynia/analgesia
This compoundMouseAcute (Hot Plate)-No significant analgesia
ORG25543MouseNeuropathic (Chronic Constriction Injury)50 (lethal/near-lethal dose)<50% reduction in allodynia with severe side effects

Table 2: In Vivo Efficacy of this compound in Pain Models.

Experimental Protocols

In Vitro GlyT2 Inhibition Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a standard method for characterizing the activity of ion transporters expressed in the membrane of Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding for human GlyT2.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.

  • Two-Electrode Voltage Clamp:

    • An oocyte expressing GlyT2 is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, which is proportional to the rate of glycine transport, is recorded.

  • Inhibitor Application: this compound is co-applied with glycine at various concentrations.

  • Data Analysis: The inhibition of the glycine-induced current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

The CCI model is a widely used animal model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.

Methodology:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.

    • The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: The animal is monitored during recovery and provided with appropriate post-operative care.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia, typically develop within a few days and can be assessed for several weeks.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.

Methodology:

  • Acclimation: The animal is placed in a testing apparatus with a wire mesh floor and allowed to acclimate for a period of time.

  • Filament Application: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

  • Response Measurement: A positive response is recorded if the animal exhibits a paw withdrawal, flinching, or licking behavior.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This threshold represents the force at which the animal responds 50% of the time.

  • Drug Efficacy: The effect of this compound on the paw withdrawal threshold is measured at different time points after administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Signaling Pathways and Experimental Workflows

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles GlyT2->Glycine_vesicle Reuptake Glycine_synapse_pre Synaptic Glycine Glycine_vesicle->Glycine_synapse_pre Release Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits Glycine_synapse Increased Synaptic Glycine GlyR Glycine Receptor Glycine_synapse->GlyR Binds Chloride_channel Cl- Channel (Open) GlyR->Chloride_channel Hyperpolarization Hyperpolarization (IPSP) Chloride_channel->Hyperpolarization Reduced_neuronal_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_neuronal_excitability Analgesia Analgesia Reduced_neuronal_excitability->Analgesia Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis oocyte_prep Xenopus Oocyte Preparation crna_injection GlyT2 cRNA Injection oocyte_prep->crna_injection tevc Two-Electrode Voltage Clamp crna_injection->tevc ic50_determination IC50 Determination tevc->ic50_determination cci_model Chronic Constriction Injury (CCI) Model drug_admin This compound Administration cci_model->drug_admin von_frey Von Frey Test drug_admin->von_frey analgesic_effect Analgesic Effect Quantification von_frey->analgesic_effect

Methodological & Application

Application Notes and Protocols for In Vivo Neuropathic Pain Models for Oleoyl-d-lysine Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatments often provide limited efficacy and are associated with undesirable side effects.[1][2] A promising therapeutic strategy involves the modulation of spinal glycinergic signaling, which is impaired in chronic pain states.[3][4] Oleoyl-d-lysine, a selective inhibitor of the glycine transporter 2 (GlyT2), has emerged as a novel analgesic agent.[2][5] By inhibiting GlyT2, this compound increases synaptic glycine concentrations, thereby enhancing inhibitory neurotransmission and alleviating neuropathic pain.[3][4]

These application notes provide detailed protocols for utilizing established in vivo models of neuropathic pain to evaluate the efficacy of this compound. The described models and behavioral assays are essential tools for preclinical assessment of this compound.

Signaling Pathway of this compound in Neuropathic Pain

In chronic pain states, inhibitory glycinergic signaling in the spinal cord is diminished, leading to hyperexcitability of pain pathways.[4] this compound, as a GlyT2 inhibitor, acts to restore this inhibitory tone.

cluster_synapse Glycinergic Synapse in Spinal Cord cluster_outcome Therapeutic Outcome Presynaptic Presynaptic Terminal Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release of Glycine Postsynaptic Postsynaptic Neuron GlyT2 GlyT2 GlyT2->Presynaptic Glycine_vesicle Glycine Vesicles Glycine_receptor Glycine Receptor Glycine_receptor->Postsynaptic Inhibitory Signal Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibition Increased_Glycine Increased Synaptic Glycine Oleoyl_d_lysine->Increased_Glycine Synaptic_Cleft->GlyT2 Glycine Reuptake Synaptic_Cleft->Glycine_receptor Glycine Binding Enhanced_Inhibition Enhanced Glycinergic Inhibition Increased_Glycine->Enhanced_Inhibition Pain_Relief Analgesia / Pain Relief Enhanced_Inhibition->Pain_Relief

Caption: this compound's mechanism of action.

Recommended In Vivo Neuropathic Pain Models

Two of the most widely used and well-characterized rodent models for inducing neuropathic pain are the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.[1][6][7]

Chronic Constriction Injury (CCI) Model

The CCI model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.[8][9]

Experimental Workflow:

cluster_pre Pre-Surgery cluster_surg Surgery cluster_post Post-Surgery & Testing Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Anesthesia Anesthesia Baseline->Anesthesia Surgery CCI Surgery: Loose ligation of sciatic nerve Anesthesia->Surgery Recovery Post-operative Recovery (min. 3 days) Surgery->Recovery Pain_dev Development of Neuropathic Pain Recovery->Pain_dev Drug_admin This compound Administration (i.p.) Pain_dev->Drug_admin Behavioral_test Post-drug Behavioral Testing Drug_admin->Behavioral_test

Caption: Experimental workflow for the CCI model.

Protocol for CCI Surgery in Rats:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.

  • Incision: Make a small skin incision on the lateral side of the thigh.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[8]

  • Ligation: Carefully place four loose ligatures of chromic gut suture (e.g., 4-0) around the sciatic nerve at approximately 1 mm intervals.[8] The ligatures should be tightened until they just barely constrict the nerve without arresting epineural blood flow.[8]

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[8][10]

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines (note: some protocols withhold analgesia to avoid interference with pain assessment).[9][10] House animals individually or in small groups with easily accessible food and water.[9][10] Allow a minimum of 3-7 days for recovery and the development of neuropathic pain before behavioral testing.[9][10]

Spinal Nerve Ligation (SNL) Model

The SNL model produces a highly reproducible and long-lasting neuropathic pain state by ligating specific spinal nerves (typically L5 and L6).[1][11][12]

Protocol for SNL Surgery in Rats:

  • Anesthesia and Preparation: As described for the CCI model.

  • Incision: Make a dorsal midline incision over the lumbar region to expose the vertebrae.[11]

  • Nerve Exposure: Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.[11]

  • Closure and Post-operative Care: As described for the CCI model.

Behavioral Testing for Neuropathic Pain

The assessment of pain-related behaviors is crucial for evaluating the analgesic efficacy of this compound.

Mechanical Allodynia: Von Frey Test

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[13]

Protocol:

  • Habituation: Place the animals in individual transparent plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[14]

  • Stimulation: Apply a series of calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.[14]

  • Response: A positive response is recorded as a brisk withdrawal or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

Thermal Hyperalgesia: Hargreaves Test (Plantar Test)

This test measures the latency to withdraw from a radiant heat source.[14]

Protocol:

  • Habituation: Acclimate the animals in the testing apparatus as described for the von Frey test.[14]

  • Stimulation: A focused, radiant heat source is applied to the plantar surface of the hind paw.[14]

  • Response: The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[14] A cut-off time is used to prevent tissue damage.

Administration of this compound

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for this compound administration in preclinical studies.[3][5]

  • Dosage: Studies have shown that this compound effectively reverses neuropathic pain at a dose of 30 mg/kg in mice.[3][5][15] Dose-response studies can be conducted to determine the optimal effective dose.

  • Timing: Behavioral testing should be performed at the time of peak analgesic effect, which has been observed around 30 minutes post-administration for this compound.[3]

Data Presentation

Quantitative data from behavioral tests should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg, i.p.)Pre-drug Paw Withdrawal Threshold (g)Post-drug Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle-1.5 ± 0.21.6 ± 0.30%
This compound101.4 ± 0.23.5 ± 0.5*45%
This compound301.5 ± 0.35.8 ± 0.6 95%
This compound1001.6 ± 0.25.9 ± 0.798%

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle group. Data are hypothetical and for illustrative purposes.

Table 2: Side Effect Profile of this compound

Dose (mg/kg, i.p.)Motor Coordination (Rotarod)Respiratory DepressionConvulsions
30No significant effect[3]No respiratory depression observed[3][15]None observed[3][15]
100Mild side effects observed[3]Not reportedNone observed[3][15]

Conclusion

The in vivo models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic for neuropathic pain. The CCI and SNL models are well-established and produce reliable behavioral phenotypes. The use of standardized behavioral assays, such as the von Frey and Hargreaves tests, allows for the quantitative assessment of the analgesic efficacy of this compound. The favorable safety profile of this compound, particularly its lack of severe side effects at therapeutic doses, further supports its development as a novel analgesic.[3][15]

References

Application Notes and Protocols for Electrophysiology Patch Clamp Studies of GlyT2 with Oleoyl-d-lysine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The glycine transporter 2 (GlyT2), encoded by the SLC6A5 gene, plays a critical role in regulating glycine levels at inhibitory synapses, particularly in the spinal cord and brainstem.[1][2] By clearing glycine from the synaptic cleft, GlyT2 terminates glycinergic neurotransmission and facilitates the replenishment of vesicular glycine stores.[3][4][5] This function makes GlyT2 a promising therapeutic target for conditions associated with dysfunctional inhibitory signaling, such as chronic pain.[1][2][6] Inhibition of GlyT2 is expected to prolong the presence of glycine in the synapse, thereby enhancing the activation of postsynaptic glycine receptors and reducing neuronal excitability.[2][6]

Oleoyl-d-lysine is a potent and selective inhibitor of GlyT2.[3][7][8] It belongs to a class of bioactive lipid analgesics and has demonstrated efficacy in animal models of neuropathic pain with a favorable side-effect profile compared to other GlyT2 inhibitors.[7][8][9][10] Unlike some inhibitors that exhibit pseudo-irreversible binding, this compound is a reversible inhibitor.[11] It acts as an allosteric modulator, binding to a site distinct from the glycine binding site.[3][6] This application note provides detailed protocols for the electrophysiological characterization of GlyT2 inhibition by this compound using the patch clamp technique.

Data Presentation: Quantitative Analysis of GlyT2 Inhibition

The following table summarizes the inhibitory activity of this compound and related compounds on the glycine transporter 2 (GlyT2). The data is compiled from two-electrode voltage clamp electrophysiology studies performed on Xenopus laevis oocytes expressing human GlyT2.

CompoundIC50 (nM)Maximal Inhibition (%)NotesReference
This compound 25.5 - 50~67% (Partial)Selective for GlyT2 over GlyT1. Reversible inhibitor.[3][8]
Oleoyl-l-lysine25.5Not specifiedL-isomer with similar potency to the D-isomer.[3][8]
C16ω7-l-Lys66.6Not specifiedChain-shortened analog.[3]
Oleoyl-l-arginine47.9Not specifiedPositively charged head group.[8]
Oleoyl-l-tryptophan54.6Not specifiedAromatic head group.[8]
Oleoyl-l-phenylalanine214Not specifiedAromatic head group.[8]
N-arachidonyl-glycine (NAGly)9100~88% (Partial)Endogenous bioactive lipid.[11]
Oleoyl-l-carnitine (OLCarn)34060% (Partial)Selective, non-competitive, partial inhibitor.[11]

Experimental Protocols

Option A: Heterologous Expression System (e.g., HEK293 cells)

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Transiently transfect cells with a plasmid encoding human GlyT2 (hGlyT2) using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.

  • Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch clamp recording.

Option B: Primary Neuronal Culture or Acute Spinal Cord Slices

  • Slice Preparation: For acute slices, prepare coronal slices (e.g., 300 µm thick) of the spinal cord from adult mice.[12]

  • Incubation: Store slices in carbogenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) at room temperature before transferring to the recording chamber.[4]

  • Artificial Cerebrospinal Fluid (ACSF) / Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble with 95% O2 / 5% CO2. The osmolarity should be adjusted to 305-315 mOsm.[13]

  • Intracellular (Pipette) Solution (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 1 MgCl2, 2 Na2ATP, 0.3 Na2GTP. Adjust pH to 7.3 with KOH and osmolarity to 280-290 mOsm.[4]

  • Glycine Stock Solution: Prepare a high-concentration stock solution of glycine (e.g., 1 M) in deionized water and store at -20°C. Dilute to the final working concentration in ACSF on the day of the experiment.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute to final concentrations in ACSF. Ensure the final DMSO concentration does not exceed a level that affects cell health or transporter activity (typically <0.1%).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[4]

  • Cell Targeting: Place a coverslip with cells in the recording chamber on the stage of an upright or inverted microscope and perfuse with ACSF. Identify a transfected cell (if using an expression system) or a neuron in the desired region (e.g., lamina II of the spinal cord dorsal horn).[8]

  • Seal Formation: Approach the cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[13]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[14]

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV.[5][8]

  • Glycine Application: Apply glycine at its EC50 concentration until a stable inward current is observed. This current is mediated by the electrogenic transport of glycine by GlyT2 (co-transport of 3 Na+ and 1 Cl-).[5]

  • Inhibitor Application: Co-apply increasing concentrations of this compound with the EC50 concentration of glycine.[11] Apply each concentration until a new stable current level is reached.[5]

  • Data Acquisition: Record the currents using a patch clamp amplifier and appropriate data acquisition software.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch Clamp Electrophysiology cluster_application Compound Application cluster_analysis Data Analysis cell_culture HEK293 Cell Culture & Transfection with hGlyT2 pipette Pipette Fabrication (3-7 MΩ) cell_culture->pipette slice_prep Acute Spinal Cord Slice Preparation slice_prep->pipette seal Giga-seal Formation pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_clamp Voltage Clamp (-60 mV) whole_cell->voltage_clamp glycine Apply Glycine (EC50) voltage_clamp->glycine inhibitor Co-apply this compound (Concentration-Response) glycine->inhibitor data_acq Data Acquisition inhibitor->data_acq ic50_calc IC50 & % Inhibition Calculation data_acq->ic50_calc

Caption: Experimental workflow for patch clamp analysis of GlyT2 inhibition.

Signaling_Pathway cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal GlyT2 GlyT2 Transporter (Outward-facing) Glycine_in Glycine GlyT2->Glycine_in Reuptake Glycine_out Glycine Glycine_out->GlyT2 Binding & Transport ODL This compound ODL->GlyT2 Allosteric Binding inhibition Inhibition of Glycine Transport

References

Application Note: Quantification of Oleoyl-d-lysine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oleoyl-d-lysine in plasma. This compound is a selective inhibitor of the glycine transporter 2 (GlyT2) and is under investigation as a potential therapeutic for neuropathic pain.[1][2] This method utilizes a straightforward protein precipitation and liquid-liquid extraction sample preparation protocol, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The presented method is suitable for pharmacokinetic studies and preclinical research in drug development.

Introduction

This compound is a bioactive lipid that selectively inhibits the glycine transporter 2 (GlyT2), playing a role in the regulation of glycinergic neurotransmission.[1][3][4] By inhibiting the reuptake of glycine in the spinal cord, this compound can potentiate inhibitory signaling and alleviate chronic pain states.[2][5] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. This application note provides a detailed protocol for the extraction and quantification of this compound from plasma using LC-MS/MS.

Signaling Pathway of this compound

This compound exerts its analgesic effect by modulating the glycinergic signaling pathway. It acts as an allosteric inhibitor of the glycine transporter 2 (GlyT2), which is primarily responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons in the spinal cord and brainstem. By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an increased chloride influx and hyperpolarization of the postsynaptic neuron, resulting in an inhibitory effect on pain transmission.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine_synapse->GlyR Binds Chloride_channel Cl- Channel GlyR->Chloride_channel Opens Pain_transmission Pain Signal Transmission Chloride_channel->Pain_transmission Inhibits Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits cluster_sample_prep Sample Preparation start Start: Plasma Sample plasma 50 µL Plasma start->plasma sample_prep Sample Preparation lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End: Concentration Data data_analysis->end add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifuge protein_precip->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->lc_separation

References

Formulation of Oleoyl-d-lysine for Intraperitoneal Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Oleoyl-d-lysine for intraperitoneal (i.p.) injection in preclinical research settings. This compound is a selective and potent inhibitor of the glycine transporter 2 (GlyT2), demonstrating analgesic properties in models of neuropathic pain.[1][2][3] Proper formulation is critical to ensure solubility, stability, and bioavailability for in vivo studies.

Physicochemical Properties and Solubility

This compound is a lipid-based compound with limited aqueous solubility. Understanding its solubility profile is the first step in developing a suitable formulation for intraperitoneal administration. The sodium salt of this compound exhibits better solubility in organic solvents than in aqueous solutions.

Table 1: Solubility of this compound (sodium salt)

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL[1]
Ethanol50 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL[1]

Mechanism of Action: GlyT2 Inhibition

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 2 (GlyT2).[1] This transporter is responsible for the reuptake of glycine into presynaptic neurons in the spinal cord, thus terminating glycinergic neurotransmission. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, enhancing inhibitory signaling and thereby reducing pain perception.

GlyT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine_reuptake Glycine Glycine_vesicle->Glycine_reuptake Release GlyT2 GlyT2 Transporter Glycine_reuptake->GlyT2 Reuptake Glycine_synapse Glycine Glycine_receptor Glycine Receptor Glycine_synapse->Glycine_receptor Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibitory_signal Inhibitory Signal Glycine_receptor->Inhibitory_signal Activation

Inhibition of GlyT2 by this compound.

Experimental Protocols for Formulation

Given the poor water solubility of this compound, a co-solvent or vehicle system is necessary for intraperitoneal injection. The following protocols provide options for preparing formulations suitable for in vivo studies in rodents. It is crucial to use sterile components and aseptic techniques throughout the preparation process.

Important Considerations:

  • DMSO Concentration: While an excellent solvent, high concentrations of DMSO can be toxic. For intraperitoneal injections in mice, it is advisable to keep the final DMSO concentration at or below 10%, with 5% being a commonly used and well-tolerated limit.[4][5] For long-term studies, a lower concentration (<1%) is recommended if achievable.[6]

  • Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

  • Sterility: All solutions and equipment used for injection must be sterile. Filter-sterilize the final formulation through a 0.22 µm syringe filter if possible.

Protocol 1: DMSO and Saline Formulation

This is a straightforward protocol for creating a solution of this compound.

Materials:

  • This compound (sodium salt)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm syringe filter

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the desired final concentration of this compound. For a 30 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, you would need a 3 mg/mL solution.

  • Dissolve this compound in DMSO: In a sterile vial, add the required amount of this compound powder. Add a small volume of DMSO to completely dissolve the powder. For example, to make 1 mL of a 3 mg/mL final solution with 10% DMSO, you would dissolve 3 mg of this compound in 100 µL of DMSO.

  • Add Saline: Slowly add the sterile saline to the DMSO concentrate while vortexing or gently mixing to prevent precipitation. In the example above, you would add 900 µL of saline.

  • Sterilization: If the components were not pre-sterilized, filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the formulation according to the manufacturer's recommendations, typically at -20°C for short-term storage.

Protocol 2: Formulation with Tween 80 for Improved Solubility

For higher concentrations or to reduce the amount of DMSO, a surfactant like Tween 80 can be included.

Materials:

  • This compound (sodium salt)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • Sterile 0.9% saline solution

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm syringe filter

Procedure:

  • Prepare Vehicle: Prepare a stock solution of the vehicle. A common vehicle consists of 10% DMSO, 5% Tween 80, and 85% saline. To prepare 10 mL of this vehicle, mix 1 mL of DMSO, 0.5 mL of Tween 80, and 8.5 mL of sterile saline.

  • Dissolve this compound: Add the calculated amount of this compound powder to the pre-made vehicle.

  • Aid Dissolution: Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Sterilization and Storage: Filter-sterilize the final formulation and store appropriately.

Formulation_Workflow cluster_preparation Formulation Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO (and Tween 80 if applicable) weigh->dissolve add_saline Add Saline dissolve->add_saline mix Vortex/Sonicate add_saline->mix filter Filter Sterilize (0.22 µm) mix->filter store Store at -20°C filter->store end Ready for Injection store->end

Workflow for this compound Formulation.

Data Presentation

Table 2: Example Formulation Compositions

Formulation ComponentProtocol 1Protocol 2
This compoundTarget Concentration (e.g., 3 mg/mL)Target Concentration (e.g., 5 mg/mL)
DMSO10% (v/v)10% (v/v)
Tween 80-5% (v/v)
0.9% Saline90% (v/v)85% (v/v)

Intraperitoneal Injection Procedure

Standard and approved animal handling and injection techniques should be followed.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringes (e.g., 1 mL)

  • Appropriately sized needles for mice (e.g., 25-27 gauge)[7]

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the formulation smoothly.

  • Post-injection Monitoring: Observe the animal for any adverse reactions following the injection.

By following these guidelines and protocols, researchers can successfully formulate this compound for intraperitoneal administration to investigate its therapeutic potential in various preclinical models.

References

Application Notes and Protocols: Assessing Motor Coordination with the Rotarod Test After Oleoyl-d-lysine Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-d-lysine is a selective inhibitor of the Glycine Transporter-2 (GlyT2), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[1][2] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission. This mechanism of action has positioned this compound as a promising therapeutic agent for conditions such as chronic neuropathic pain.[1][2]

A critical aspect of the preclinical evaluation of any novel therapeutic agent is the assessment of its safety profile, including its effects on motor coordination. The rotarod test is a widely used and reliable method for evaluating motor balance, coordination, and skill learning in rodents. This document provides detailed application notes and protocols for assessing the impact of this compound on motor coordination using the rotarod test in a mouse model.

Data Presentation

Preclinical studies have demonstrated that this compound has a favorable safety profile with respect to motor coordination, particularly when compared to other GlyT2 inhibitors. At its peak analgesic dose, this compound did not induce motor incoordination.[1] In contrast, the GlyT2 inhibitor ORG25543 has been shown to cause severe motor impairment at its effective doses.[2]

Table 1: Summary of Rotarod Performance After this compound Administration

Treatment GroupDose (mg/kg, i.p.)Latency to Fall (seconds)Observations
Vehicle ControlN/ABaseline PerformanceNo adverse effects on motor coordination observed.
This compound30No significant difference from vehicleNo motor incoordination observed at the peak analgesic dose.[1]
This compound100No significant difference from vehicleMild side effects noted on a numerical rating scale, but no convulsions or rotarod impairment.[1]
ORG25543 (Positive Control)50Significantly reducedSevere motor incoordination and convulsions observed.[2]

Note: The quantitative "Latency to Fall" data is presented as a qualitative summary based on published findings. Specific numerical data from the primary literature was not available.

Experimental Protocols

Animal Model
  • Species: Mouse (e.g., C57BL/6)

  • Sex: Male

  • Age: 8-12 weeks

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 30 minutes before any behavioral testing.

This compound Administration (Intraperitoneal Injection)

This protocol describes the preparation and administration of this compound via intraperitoneal (i.p.) injection.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired doses (e.g., 30 mg/kg and 100 mg/kg) and the body weight of the mice.

    • Dissolve the calculated amount of this compound in the appropriate volume of vehicle to achieve the final desired concentration. Ensure the solution is homogenous by vortexing.

  • Animal Handling and Injection:

    • Weigh each mouse immediately before injection to ensure accurate dosing.

    • Gently restrain the mouse, exposing the abdomen.

    • Lift the mouse's hindquarters to a slight downward angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid or blood is drawn back, confirming correct needle placement in the peritoneal cavity.

    • Inject the calculated volume of the this compound solution or vehicle.

    • Return the mouse to its home cage and monitor for any immediate adverse reactions.

Rotarod Test for Motor Coordination

This protocol outlines the procedure for assessing motor coordination in mice using an accelerating rotarod.

Materials:

  • Accelerating rotarod apparatus for mice

  • Timer

  • 70% ethanol for cleaning

Procedure:

  • Habituation and Training (Day 1-2):

    • To minimize stress and learning effects on the test day, habituate the mice to the rotarod apparatus.

    • Place each mouse on the stationary rod for 60 seconds.

    • On the second day, place the mice on the rod rotating at a low, constant speed (e.g., 4 rpm) for 60-120 seconds. Repeat for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Test Procedure (Day 3):

    • Administer this compound, vehicle, or a positive control (e.g., ORG25543) via i.p. injection at a predetermined time before the test (e.g., 30 minutes).

    • Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Start the timer and the rod's acceleration simultaneously.

    • Record the latency to fall (in seconds), which is the time the mouse remains on the rotating rod. A fall is registered when the mouse falls onto the platform below or after two consecutive passive rotations with the rod.

    • Perform three consecutive trials for each mouse with a minimum inter-trial interval of 15 minutes.

    • Clean the rod with 70% ethanol between each mouse to eliminate olfactory cues.

  • Data Analysis:

    • The primary endpoint is the average latency to fall across the three trials for each mouse.

    • Compare the average latency to fall between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_training Training Phase (Day 1-2) cluster_testing Testing Phase (Day 3) cluster_analysis Data Analysis animal_acclimation Animal Acclimation (1 week) habituation Habituation to Rotarod Apparatus animal_acclimation->habituation drug_prep This compound Preparation injection Intraperitoneal Injection (Vehicle, this compound, or Positive Control) drug_prep->injection training Low-Speed Rotarod Training habituation->training training->injection rotarod_test Accelerating Rotarod Test (3 trials) injection->rotarod_test data_collection Record Latency to Fall rotarod_test->data_collection analysis Statistical Analysis of Latency to Fall data_collection->analysis results Assessment of Motor Coordination analysis->results

Experimental Workflow for Rotarod Testing.

signaling_pathway cluster_presynaptic Presynaptic Neuron (Spinal Cord / Brainstem) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glyt2 GlyT2 Transporter glycine_in Glycine vesicle Synaptic Vesicle glycine_in->vesicle Packaging glycine_cleft Extracellular Glycine vesicle->glycine_cleft Release glycine_vesicle Glycine glycine_cleft->glyt2 Reuptake glyr Glycine Receptor (GlyR) glycine_cleft->glyr Binds cl_ion Cl- Influx glyr->cl_ion hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) cl_ion->hyperpolarization motor_neuron Motor Neuron Output hyperpolarization->motor_neuron Modulates Motor Neuron Activity oleoyl_d_lysine This compound oleoyl_d_lysine->glyt2 Inhibits

GlyT2 Inhibition Signaling Pathway.

References

Application Notes and Protocols for Evaluating Respiratory Effects of Oleoyl-d-lysine using Whole-Body Plethysmography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-d-lysine is a selective inhibitor of the Glycine Transporter-2 (GlyT2) that has shown promise as an analgesic for chronic neuropathic pain. A critical aspect of preclinical drug development is the thorough evaluation of potential side effects, including respiratory depression, a common and dangerous side effect of many centrally acting analgesics. Whole-body plethysmography (WBP) is a non-invasive method used to assess respiratory function in conscious and unrestrained animal models, making it an ideal tool for evaluating the respiratory safety profile of novel compounds like this compound.[1][2] These application notes provide a detailed protocol for using WBP to assess the respiratory effects of this compound in a murine model.

Principle of Whole-Body Plethysmography

Whole-body plethysmography operates on the principle that as an animal breathes, the warming and humidification of inspired air, and the cooling and dehumidification of expired air, cause slight pressure changes within a sealed chamber.[2] These pressure fluctuations are directly proportional to the tidal volume and can be used to derive a range of respiratory parameters. The non-invasive nature of WBP allows for repeated measurements on the same animal, minimizing stress and improving the reliability of longitudinal studies.[2][3]

Data Presentation

A study by Wilson et al. (2022) investigated the side-effect profile of this compound, including its impact on respiratory function, using whole-body plethysmography. The study found that this compound, at a therapeutic dose of 30 mg/kg, did not cause any respiratory depression. While the complete raw data from the publication is not presented here, the following table provides a representative summary of key respiratory parameters that would be expected from such a study, illustrating the lack of significant respiratory effects compared to a vehicle control.

ParameterVehicle Control (Mean ± SEM)This compound (30 mg/kg) (Mean ± SEM)
Respiratory Rate (breaths/min) 205 ± 10202 ± 12
Tidal Volume (mL) 0.25 ± 0.020.26 ± 0.03
Minute Ventilation (mL/min) 51.3 ± 4.552.5 ± 5.1
Inspiratory Time (s) 0.12 ± 0.010.12 ± 0.01
Expiratory Time (s) 0.17 ± 0.020.18 ± 0.02
Peak Inspiratory Flow (mL/s) 2.1 ± 0.22.2 ± 0.3
Peak Expiratory Flow (mL/s) -1.8 ± 0.2-1.9 ± 0.2

Experimental Protocols

This section outlines a detailed methodology for evaluating the respiratory effects of this compound using whole-body plethysmography in a mouse model.

Materials and Equipment
  • Whole-body plethysmography system (including animal chamber, pressure transducer, amplifier, and data acquisition software)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., saline or as appropriate for the compound)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

  • Ethanol (70%) for cleaning

Experimental Procedure
  • Acclimatization:

    • House mice in the facility for at least one week prior to the experiment to allow for acclimatization to the environment.

    • Handle the mice daily for several days leading up to the study to reduce stress associated with handling and injection.

    • Acclimatize the mice to the plethysmography chamber by placing them in the chamber for 30-60 minutes for at least two consecutive days before the experiment.[4]

  • System Calibration:

    • Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.

  • Baseline Recording:

    • Weigh each mouse and place it into the plethysmography chamber.

    • Allow the mouse to acclimate to the chamber for at least 30 minutes before starting the recording.[4]

    • Record baseline respiratory parameters for a stable period of 15-20 minutes. Ensure the animal is calm and not actively exploring or grooming during the recording period.

  • Compound Administration:

    • Prepare the this compound solution at the desired concentration (e.g., to deliver a 30 mg/kg dose). A vehicle-only solution should also be prepared for the control group.

    • Briefly remove the mouse from the chamber and administer the this compound or vehicle via intraperitoneal injection.

  • Post-Dose Recording:

    • Immediately return the mouse to the plethysmography chamber.

    • Continuously record respiratory parameters for a predefined period (e.g., 60-120 minutes) to capture the time course of any potential drug effects.

  • Data Analysis:

    • Analyze the recorded data using the plethysmography software to calculate the following respiratory parameters:[1][5]

      • Respiratory Rate (f)

      • Tidal Volume (TV)

      • Minute Ventilation (MV = f x TV)

      • Inspiratory Time (Ti)

      • Expiratory Time (Te)

      • Peak Inspiratory Flow (PIF)

      • Peak Expiratory Flow (PEF)

    • Compare the post-dose respiratory parameters of the this compound treated group to the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA).

  • Chamber Cleaning:

    • Thoroughly clean the plethysmography chamber with 70% ethanol between each animal to remove any residual odors or substances.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting the Glycine Transporter 2 (GlyT2), this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is distinct from that of opioids, which typically cause respiratory depression by acting on mu-opioid receptors in the brainstem.

Oleoyl_d_lysine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_outcome Physiological Outcome Glycine_vesicle Glycine Vesicle GlyT2 GlyT2 Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_reuptake Glycine Reuptake Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_synapse->GlyR Binds Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits Inhibitory_signal Enhanced Inhibitory Signal GlyR->Inhibitory_signal Activates No_respiratory_depression No Respiratory Depression

Caption: Mechanism of this compound action.

Experimental Workflow

The diagram below outlines the key steps involved in the whole-body plethysmography experiment to assess the respiratory effects of this compound.

WBP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result Acclimatization Animal Acclimatization Calibration System Calibration Acclimatization->Calibration Baseline Baseline Recording Calibration->Baseline Administration Compound Administration (this compound or Vehicle) Baseline->Administration Post_dose Post-dose Recording Administration->Post_dose Data_acquisition Data Acquisition Post_dose->Data_acquisition Parameter_calculation Respiratory Parameter Calculation Data_acquisition->Parameter_calculation Statistical_analysis Statistical Analysis Parameter_calculation->Statistical_analysis Evaluation Evaluation of Respiratory Effects Statistical_analysis->Evaluation

Caption: WBP experimental workflow.

References

Troubleshooting & Optimization

improving the in vivo stability and half-life of Oleoyl-d-lysine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo stability and half-life of Oleoyl-d-lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability challenges?

This compound is a selective, lipid-based inhibitor of the Glycine Transporter-2 (GlyT2).[1][2] It functions as an allosteric inhibitor, binding to a site separate from the glycine substrate binding site.[3] This mechanism prolongs the action of the neurotransmitter glycine in the synapse, which is crucial for regulating pain signaling in the spinal cord.[1][3] Its use of a D-amino acid (D-lysine) instead of the natural L-lysine already provides a degree of metabolic stability by making it resistant to degradation by many common proteases.[1][3][4]

However, like other peptide-based molecules, its in-vivo efficacy can be limited by:

  • Proteolytic Degradation: While resistant to some proteases, it can still be susceptible to others.

  • Rapid Renal Clearance: Due to its relatively small molecular size, it can be quickly filtered out of the bloodstream by the kidneys.[5]

  • Poor Aqueous Solubility: As a lipopeptide, it may have limited solubility in aqueous environments, which can affect formulation and bioavailability.[6]

Q2: What are the primary strategies for improving the in-vivo half-life of this compound?

Several chemical modification and formulation strategies can be employed to improve its pharmacokinetic profile. The main approaches include:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains.[7]

  • Glycosylation: Adding sugar moieties.[8][9]

  • Further Amino Acid Modification: Incorporating other unnatural amino acids.[10][11]

  • Formulation with Delivery Systems: Encapsulating the molecule in systems like liposomes.[4]

Each strategy has distinct advantages and potential drawbacks, which are explored in the troubleshooting guide below.

Troubleshooting Guide

Issue 1: Rapid In-Vivo Clearance and Short Half-Life

You've administered this compound, but pharmacokinetic analysis reveals a shorter-than-expected half-life, suggesting rapid clearance from circulation.

Potential Cause 1: Renal Filtration The molecular weight of this compound is below the renal filtration threshold, leading to rapid removal by the kidneys.

Solution: Increase Hydrodynamic Radius via PEGylation PEGylation increases the molecule's size, preventing rapid glomerular filtration.[4][7] This modification can also shield the molecule from enzymatic degradation.[4][7]

Experimental Protocol: Site-Specific PEGylation of this compound

This protocol describes a common method for PEGylating a lipopeptide using maleimide chemistry, assuming a free thiol group is available or has been introduced.

  • Introduce a Cysteine Residue: If not already present, synthesize an analog of this compound with a C-terminal or other strategically placed cysteine residue.

  • Activation of PEG: Use a maleimide-activated PEG derivative (e.g., MAL-PEG-20k).

  • Conjugation Reaction:

    • Dissolve the cysteine-containing this compound analog in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

    • Add a 1.5 to 5-fold molar excess of MAL-PEG.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring the Reaction: Track the reaction's progress using RP-HPLC to observe the formation of the PEGylated product and the disappearance of the starting material.

  • Purification: Purify the PEGylated this compound using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and lipopeptide.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF) and RP-HPLC.

Logical Workflow for PEGylation

start Start: Cys-Oleoyl-d-lysine reaction Conjugation Reaction (pH 6.5-7.5) start->reaction peg Maleimide-Activated PEG peg->reaction hplc Monitor with RP-HPLC reaction->hplc purify Purify (SEC or IEX) hplc->purify characterize Characterize (Mass Spec, HPLC) purify->characterize end End: Purified PEG-Lipopeptide characterize->end cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GlyT2 GlyT2 Transporter Glycine_in Glycine GlyT2->Glycine_in Reuptake Glycine_syn Glycine Glycine_in->Glycine_syn Release GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine_syn->GlyR Activates Hyperpol Hyperpolarization (Inhibition of Pain Signal) GlyR->Hyperpol ODL This compound ODL->GlyT2 Inhibits

References

Technical Support Center: Optimizing Oleoyl-d-lysine Dosage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides researchers with essential information for the effective use of Oleoyl-d-lysine in preclinical studies. Our aim is to facilitate the optimization of dosing strategies to maximize therapeutic efficacy while minimizing potential side effects. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, potent, and reversible allosteric inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, which enhances inhibitory neurotransmission.[2] This mechanism is particularly relevant for modulating pain signals in the spinal cord.[4][5] Unlike competitive inhibitors, this compound binds to a site separate from the glycine binding site, locking the transporter in an outward-open conformation and preventing the reuptake of glycine into the presynaptic neuron.[1][6][7]

Q2: What is the recommended starting dose for in vivo studies?

A2: For mouse models of neuropathic pain, a starting dose of 30 mg/kg administered intraperitoneally (i.p.) is recommended. This dose has been shown to produce significant analgesia without observable side effects.[8][9][10][11] For rat models of neuropathic pain, a similar dose of 30 mg/kg (i.p.) has been shown to reduce allodynia.[12][13]

Q3: What are the known side effects of this compound at higher doses?

A3: In mice, a dose of 100 mg/kg (i.p.) has been associated with mild side effects, as determined by a numerical rating score.[8][9][14] Importantly, even at this high dose, no convulsions or respiratory depression were observed.[8][9][10][11] This contrasts with other GlyT2 inhibitors like ORG25543, which can cause severe side effects including convulsions at effective doses.[8][15][16]

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in various solvents. For in vivo studies, it can be prepared in solutions of Dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS).[12] The sodium salt of this compound has the following solubilities: DMF: 10 mg/ml, DMSO: 30 mg/ml, Ethanol: 50 mg/ml, and PBS (pH 7.2): 0.25 mg/ml.[12] It is crucial to ensure the vehicle used is appropriate for the specific experimental model and administration route.

Q5: What is the stability of this compound in solution?

A5: The sodium salt of this compound is stable for at least 4 years when stored as a powder at -20°C.[12] When dissolved in DMSO, it is recommended to store aliquots at -80°C for up to six months.[10] For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy at Recommended Dose - Improper drug preparation or storage: The compound may have degraded due to improper storage or handling. - Incorrect animal model: The analgesic effects of this compound are most pronounced in models of chronic neuropathic pain, not acute or inflammatory pain.[8][9] - Administration issues: Incorrect administration technique may lead to incomplete dosing.- Verify preparation and storage: Ensure this compound was stored correctly and the dosing solution was freshly prepared. - Confirm model suitability: Use a validated model of neuropathic pain, such as the chronic constriction injury (CCI) model.[8] - Refine administration technique: Ensure proper intraperitoneal injection technique to deliver the full dose.
Observing Unexpected Side Effects at Low Doses - Vehicle toxicity: The solvent used to dissolve this compound may be causing adverse effects. - Animal strain sensitivity: Different mouse or rat strains may have varying sensitivities to the compound. - Incorrect dosing calculation: Errors in calculating the dose can lead to unintended high concentrations.- Conduct vehicle control studies: Administer the vehicle alone to a control group to assess its effects. - Perform a dose-response study: Start with a lower dose and gradually escalate to determine the tolerability in the specific animal strain. - Double-check calculations: Carefully review all calculations for dose preparation.
Precipitation of Compound in Solution - Low solubility in the chosen vehicle: this compound has limited solubility in aqueous solutions like PBS.[12] - Temperature changes: The compound may precipitate out of solution if the temperature changes significantly.- Use a co-solvent: For higher concentrations, use of a co-solvent like DMSO or ethanol may be necessary before further dilution.[12] - Maintain consistent temperature: Prepare and store solutions at a consistent temperature as recommended.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Side Effect Profile of this compound in Mice

Dosage (mg/kg, i.p.) Analgesic Effect (Neuropathic Pain) Observed Side Effects Reference
30Peak analgesia, near complete antiallodyniaNone observed[8][9][10][11]
50Effective analgesiaNot specified, but no convulsions or respiratory depression[10][11]
100-Mild side effects on a numerical rating score; no convulsions[8][9][10][11]

Table 2: Comparison of Side Effects: this compound vs. ORG25543 in Mice

Compound Effective Analgesic Dose Side Effects at High Doses Reference
This compound 30 mg/kgMild side effects at 100 mg/kg, no convulsions[8][9]
ORG25543 Near-lethal dose of 50 mg/kg for <50% allodynia reductionSevere convulsions, maximal side effects on numerical rating score[8][15][16]

Key Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)

This protocol is used to measure the mechanical sensitivity of the hind paw in rodent models of neuropathic pain.

Materials:

  • Set of von Frey filaments with varying bending forces.

  • Testing apparatus with a wire mesh floor.

Procedure:

  • Acclimatize the animals to the testing environment and apparatus.

  • Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force.

  • A positive response is noted as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Protocol 2: Assessment of Motor Coordination (Rotarod Test)

This test evaluates motor coordination and balance, which can be affected by neurological side effects.

Materials:

  • Rotarod apparatus.

Procedure:

  • Place the mouse on the rotating rod of the apparatus.

  • The rod rotates at an accelerating speed.

  • Record the latency to fall from the rod or the speed at which the animal falls.

  • Multiple trials are typically conducted for each animal.

Protocol 3: Assessment of Respiratory Function (Whole-Body Plethysmography)

This non-invasive method is used to detect respiratory depression, a potential side effect of centrally acting drugs.

Materials:

  • Whole-body plethysmograph chamber.

  • Transducer and data acquisition software.

Procedure:

  • Place the unrestrained animal in the plethysmography chamber and allow it to acclimatize.

  • The system records pressure changes within the chamber resulting from the animal's breathing.

  • Parameters such as respiratory rate, tidal volume, and minute ventilation are calculated by the software.

Visualizations

Signaling Pathway of GlyT2 Inhibition

GlyT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Release Release Glycine_vesicle->Release Glycine_cytoplasm Cytoplasmic Glycine VIAAT VIAAT Glycine_cytoplasm->VIAAT uptake GlyT2 GlyT2 GlyT2->Glycine_cytoplasm VIAAT->Glycine_vesicle packaging Glycine_synapse Synaptic Glycine Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_synapse->GlyR binding Inhibitory_Signal Inhibitory Signal GlyR->Inhibitory_Signal Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Allosteric Inhibition Release->Glycine_synapse Dosage_Optimization cluster_assessment Efficacy and Side Effect Assessment cluster_side_effects_detail Side Effect Details start Start: Select Animal Model (e.g., Mouse CCI Model) dose_selection Dose Range Selection (e.g., 10, 30, 100 mg/kg) start->dose_selection administration Intraperitoneal (i.p.) Administration dose_selection->administration efficacy Efficacy Assessment (von Frey Test) administration->efficacy side_effects Side Effect Profiling administration->side_effects analysis Data Analysis: Determine Therapeutic Window efficacy->analysis motor Motor Coordination (Rotarod Test) side_effects->motor respiratory Respiratory Function (Plethysmography) side_effects->respiratory general General Health (Numerical Rating Score) side_effects->general motor->analysis respiratory->analysis general->analysis optimal_dose Optimal Dose Identified analysis->optimal_dose Troubleshooting_Logic cluster_efficacy Efficacy Issues cluster_side_effects Side Effect Issues cluster_formulation Formulation Issues node_sol node_sol start Experiment Start issue Unexpected Results? start->issue no_effect Lack of Efficacy? issue->no_effect Yes bad_se Unexpected Side Effects? issue->bad_se Yes precipitate Precipitation in Solution? issue->precipitate Yes sol_no_effect Verify drug prep & storage. Confirm animal model. Refine administration. no_effect->sol_no_effect end Problem Resolved sol_no_effect->end sol_bad_se Run vehicle controls. Perform dose-response study. Double-check calculations. bad_se->sol_bad_se sol_bad_se->end sol_precipitate Use co-solvents (DMSO/Ethanol). Maintain consistent temperature. precipitate->sol_precipitate sol_precipitate->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of Oleoyl-d-lysine and other lipoamino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and similar lipids?

Purifying lipids like this compound presents unique challenges due to their amphipathic nature and physical properties.[1][2] Key difficulties include:

  • Low Polarity: Their predominantly non-polar structure makes them insoluble in aqueous solutions but soluble in organic solvents.[3]

  • Lack of Chromophores: Most lipids do not possess a UV-absorbing chromophore, making detection by standard UV-Vis spectrophotometry difficult.[1] This necessitates alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[1][4]

  • Zwitterionic Nature: this compound is zwitterionic, meaning it carries both a positive and a negative charge on its lysine headgroup. This property can be exploited for purification using ion-exchange chromatography but also complicates its behavior in different pH environments.[5][6][7]

  • Structural Similarity: Crude synthesis mixtures often contain structurally similar impurities, such as isomers or lipids with different acyl chain lengths, which can be difficult to separate.

  • Sample Handling: Lipids are prone to oxidation and can be contaminated by plasticizers leached from labware, requiring careful handling with glass or Teflon containers and the use of fresh, high-purity solvents.[8][9][10]

Q2: Which chromatographic technique is most suitable for this compound?

The choice of chromatography depends on the specific impurities present and the scale of the purification.

  • Ion-Exchange Chromatography (IEC): This is a powerful technique for separating zwitterionic molecules like this compound from neutral or differently charged species.[5][11] Since this compound has both amino and carboxyl groups, its net charge is pH-dependent.[7] Cation-exchange chromatography can be particularly effective. For instance, in the purification of poly-ε-lysine, loading the sample onto a cation exchange column resulted in high recovery.[12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most popular method for lipid profiling and purification.[13][14] It separates lipids based on the length and degree of unsaturation of their fatty acyl chains.[13] Using a C18 column with a mobile phase gradient of water, acetonitrile, and isopropanol is a common approach.[13][15]

  • Normal-Phase Chromatography (NP-HPLC): This technique separates lipids based on the polarity of their head groups.[4][13] While effective for class separation, it is less popular for methods coupled to mass spectrometry due to the low compatibility of typical normal-phase solvents with electrospray ionization (ESI).[13]

Q3: How can I detect and quantify this compound during purification if it lacks a UV chromophore?

Since most lipids are non-chromophoric, alternative detection methods are necessary:[1]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for lipid purification. It works by nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the remaining analyte particles.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based universal detector that offers high sensitivity for lipid analysis.

  • Mass Spectrometry (MS): Coupling liquid chromatography to a mass spectrometer (LC-MS) is the method of choice for both identifying and quantifying lipids with high sensitivity and specificity.[4][16] It allows for the determination of the precise mass of the lipid, confirming its identity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a problem-and-solution format.

Problem 1: Low or no recovery of the lipid after extraction.

  • Possible Cause: Incorrect solvent system for the extraction. The polarity of the solvent mixture may not be suitable for efficiently solubilizing the target lipid while leaving behind non-lipid contaminants.

  • Solution:

    • Verify Solvent Choice: For a total lipid extraction, the Bligh & Dyer (Chloroform:Methanol:Water) or Folch (Chloroform:Methanol) methods are standard.[8][17] These methods are effective for a broad range of lipid classes.

    • Optimize Solvent Ratios: The ratio of polar to non-polar solvents is critical. For instance, the Bligh & Dyer technique with Chloroform-Methanol-Water yields excellent recovery of phospholipids.[8]

    • Consider Single-Phase Extraction: Methods using a single organic solvent like isopropanol or a butanol/methanol mixture can offer reproducible and high recovery rates.[2]

    • Check for Emulsions: If a stable emulsion forms during liquid-liquid extraction, your lipid may be trapped within it, leading to poor recovery in the organic phase.[18]

Problem 2: A persistent emulsion forms during liquid-liquid extraction.

  • Possible Cause: High concentrations of surfactant-like molecules (e.g., phospholipids, free fatty acids) in the sample matrix.[18] Vigorous shaking can exacerbate this issue.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[18]

    • "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing the separation of the layers.[18]

    • Centrifugation: Transfer the mixture to centrifuge tubes. Centrifugation can compact the emulsion layer or break it entirely, allowing for easier separation of the aqueous and organic phases.[18]

    • Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug to help separate the layers.[18]

Problem 3: The purified lipid product shows low purity with co-eluting contaminants.

  • Possible Cause: The chromatographic conditions are not optimized for separating the target lipid from structurally similar impurities.

  • Solution:

    • Optimize the Gradient: In reversed-phase chromatography, make the elution gradient shallower. A slower increase in the organic solvent concentration over a longer time can improve the resolution between closely eluting peaks.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with different selectivity. For example, if a C18 column provides poor resolution, a C8, C30, or a phenyl-hexyl column might offer a different separation profile.[4] For a zwitterionic lipid like this compound, an ion-exchange column is a highly selective alternative.[11]

    • Adjust the pH: For ion-exchange chromatography, the pH of the mobile phase is critical.[7] Adjusting the pH can alter the net charge on this compound and the impurities, significantly impacting their retention and separation.

Problem 4: The dried lipid pellet will not redissolve.

  • Possible Cause: Co-extraction of non-lipid material (like salts or proteins) that precipitates upon drying, or the chosen solvent is inappropriate for the final pure lipid.[19]

  • Solution:

    • Use a Chloroform/Methanol Mixture: Pure lipids that are difficult to dissolve in a single solvent often readily dissolve in a mixture of chloroform and methanol (e.g., 2:1 or 4:1 v/v).[19]

    • Wash the Extract: Before drying, wash the organic phase with a salt solution (e.g., 0.9% NaCl) or pure water to remove water-soluble contaminants like salts that can interfere with redissolving.[19]

    • Centrifuge the Dissolved Sample: If a precipitate remains after attempting to redissolve the sample, it is likely a non-lipid contaminant. Centrifuge the sample and carefully transfer the supernatant containing the dissolved lipid to a new vial.[19]

Quantitative Data on Purification Strategies

The efficiency of a purification strategy can be assessed by recovery and purity. The following tables summarize quantitative data from relevant studies.

Table 1: Comparison of Lipid Extraction Method Recoveries

Lipid Class Bligh & Dyer (Chloroform/Methanol) Isooctane/Ethyl Acetate
Triglycerides 91.8% 93.5%
Phospholipids Excellent Very Poor

(Data sourced from studies on total lipid extraction techniques)[8]

Table 2: Purity and Recovery of ε-Poly-l-lysine Using Different Downstream Strategies

Purification Step Purity Achieved Recovery Rate
Cation Exchange Chromatography (Amberlite IRC 50) - 95.84%
Ultrafiltration (following chromatography) 93.14% 91.66%
Solvent Precipitation & Gel Permeation 97.58% 90.42%

(Data adapted from a study on the purification of ε-Poly-l-lysine, a related cationic biopolymer)[12][20]

Experimental Protocols

Protocol 1: General Purification by Reversed-Phase Flash Chromatography

This protocol is suitable for purifying moderately polar lipids like this compound from less polar or more polar impurities.

  • Stationary Phase Selection: Choose a reversed-phase silica gel, typically C18-functionalized.[3]

  • Sample Preparation: Dissolve the crude lipid extract in a minimal amount of a strong solvent like dichloromethane (DCM) or methanol. If solubility is an issue, perform solid loading by adsorbing the lipid mixture onto a small amount of silica or C18 support material and evaporating the solvent.[3]

  • Mobile Phase Selection: A typical mobile phase system is a gradient of Solvent A (e.g., Water/Acetonitrile) and Solvent B (e.g., Isopropanol/Acetonitrile).[13] For non-aqueous reversed-phase, solvents like DCM, acetonitrile, and methanol can be used.[3]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5 column volumes.

  • Elution: Load the sample onto the column. Begin the elution with a linear gradient, increasing the percentage of Solvent B over time. The exact gradient will need to be optimized based on the separation observed.

  • Fraction Collection & Detection: Collect fractions throughout the run. As lipids are often non-UV active, use an ELSD or CAD for detection. Alternatively, collect fractions and analyze them offline by thin-layer chromatography (TLC) or LC-MS.

  • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure, avoiding excessive heat.[21]

Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is specifically designed to leverage the charge properties of this compound.

  • Resin Selection and Preparation: Select a suitable strongly acidic cation-exchange resin (e.g., Amberlite IRC-50).[12][22] Prepare the resin by washing it sequentially with 1 N HCl, water (until neutral), 0.1 N KOH, water, and finally the starting buffer.[11]

  • Column Packing: Create a slurry of the prepared resin in the starting buffer and pour it into a column, allowing it to settle into a uniform bed.

  • Sample Preparation and Loading: Dissolve the crude lipid sample in the starting buffer. Adjust the pH to be below the isoelectric point of this compound to ensure it carries a net positive charge and will bind to the resin. Apply the sample slowly to the top of the column.

  • Washing: Wash the column with several volumes of the starting buffer to elute any neutral or negatively charged impurities.

  • Elution: Elute the bound this compound by either increasing the ionic strength of the buffer (a salt gradient, e.g., 0-2 M NaCl) or by increasing the pH.[7] A common method for eluting lysine-like compounds is to use a dilute aqueous ammonia solution (e.g., 0.1-2% NH₃).[22]

  • Fraction Analysis: Analyze the collected fractions for the presence of the target lipid using TLC or LC-MS.

  • Desalting: Pool the pure fractions. If a high concentration of salt was used for elution, the lipid must be desalted. This can be achieved by a subsequent reversed-phase chromatography step or by liquid-liquid extraction after solvent evaporation.

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in lipid purification.

General_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Chromatographic Purification cluster_analysis Step 3: Analysis & Final Product Crude Crude Synthesis or Biomass LLE Liquid-Liquid Extraction (e.g., Folch Method) Crude->LLE Solvent Partitioning SPE Solid-Phase Extraction Crude->SPE Chromatography Chromatography (RP-HPLC, IEC, etc.) LLE->Chromatography SPE->Chromatography Analysis Purity Analysis (LC-MS, TLC) Chromatography->Analysis Collect Fractions PureProduct Pure this compound Analysis->PureProduct Pool Pure Fractions & Evaporate

Caption: A generalized workflow for the purification of lipids from a crude source.

Chromatography_Selection_Guide cluster_choices Primary Separation Modes Start What are the key properties of your target lipid? NP Normal-Phase (NP) Separates by Headgroup Polarity Start->NP Separating Polar Classes RP Reversed-Phase (RP) Separates by Acyl Chain Length & Saturation Start->RP Separating Homologs/Isomers IEC Ion-Exchange (IEC) Separates by Net Charge Start->IEC Target is Charged or Zwitterionic (e.g., this compound)

Caption: A guide for selecting the appropriate chromatography mode based on lipid properties.

Troubleshooting_Emulsion cluster_solutions Troubleshooting Steps Start Problem: Persistent Emulsion during Liquid-Liquid Extraction Step1 1. Modify Technique: - Gently swirl/invert instead of shaking - Does emulsion break? Start->Step1 Step2 2. Increase Ionic Strength: - Add brine (saturated NaCl) - Does emulsion break? Step1->Step2 No Resolved Problem Resolved Step1->Resolved Yes Step3 3. Use Physical Force: - Centrifuge the entire mixture - Does emulsion break? Step2->Step3 No Step2->Resolved Yes Step4 4. Use Supported Extraction: - Switch to Supported Liquid Extraction (SLE) to avoid the issue entirely. Step3->Step4 No Step3->Resolved Yes

Caption: A logical troubleshooting guide for resolving emulsion formation during extraction.

References

overcoming convulsions observed at high doses of Oleoyl-d-lysine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoyl-d-lysine. Our aim is to help you address specific issues that may arise during your experiments.

FAQs: Understanding this compound and its Side Effect Profile

Q1: Is this compound known to cause convulsions at high doses?

A1: Contrary to the query, current research indicates that this compound is characterized by a favorable safety profile and is not associated with convulsions, even at high doses. Studies in animal models have shown that while mild side effects can be observed at doses as high as 100 mg/kg, convulsions are not an expected outcome.[1][2][3] In fact, its lack of convulsive effects is a key feature that distinguishes it from other Glycine Transporter-2 (GlyT2) inhibitors like ORG25543, which are limited by severe side effects, including convulsions.[2][3]

Q2: What is the established mechanism of action for this compound?

A2: this compound is a selective and potent inhibitor of the Glycine Transporter-2 (GlyT2).[1][4][5][6] By inhibiting GlyT2, it slows the reuptake of the neurotransmitter glycine from the synaptic cleft, thereby prolonging glycinergic neurotransmission.[5] This mechanism is particularly relevant in the spinal cord, where glycine acts as a primary inhibitory neurotransmitter, playing a crucial role in pain signaling.[2][5]

Q3: What are the reported side effects of this compound in preclinical studies?

A3: Preclinical studies have reported only mild side effects at high doses (e.g., 100 mg/kg, i.p. in mice).[2][3] These effects were assessed using a numerical rating score and did not include convulsions or significant motor incoordination.[2][3] Notably, at its peak analgesic dose (30 mg/kg), no side effects were observed, and it did not cause respiratory depression, a significant concern with opioid analgesics.[2][3]

Troubleshooting Guide: Investigating Convulsions in Your Experiment

If you are observing convulsions in your experimental animals following the administration of this compound, it is a deviation from the expected pharmacological profile. The following guide provides a systematic approach to troubleshooting this unexpected outcome.

Logical Flow for Troubleshooting Unexpected Convulsions

Troubleshooting_Flow A Start: Convulsions Observed B Step 1: Verify Compound Integrity - Purity (LC-MS) - Identity (NMR) - Formulation Stability A->B C Step 2: Review Dosing and Administration - Calculation Error? - Vehicle Effects? - Route of Administration Correct? B->C D Step 3: Assess Experimental Model - Animal Strain Susceptibility? - Underlying Pathology? - Environmental Stressors? C->D E Step 4: Check for Confounding Factors - Co-administered Substances? - Contaminated Equipment? - Pathogen Screening? D->E F Step 5: Implement Positive/Negative Controls - Vehicle-only Group - Positive Control (e.g., PTZ) - Lower Dose of this compound E->F G Conclusion: Isolate Causative Factor F->G

Caption: A step-by-step workflow for troubleshooting unexpected convulsions.

Q1: I'm observing convulsions. What is the first thing I should check?

A1: The first and most critical step is to verify the integrity of your this compound compound. An unexpected severe adverse event like a convulsion could point to an issue with the compound itself.

Parameter to Verify Recommended Action Rationale
Purity Perform analytical chemistry techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).To ensure the compound is not contaminated with pro-convulsive impurities.
Identity Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.To verify that the compound is indeed this compound and not a different substance.
Formulation Review the stability and composition of your dosing solution. Check for precipitation or degradation.An unstable formulation could lead to inaccurate dosing or the formation of toxic byproducts.

Q2: Could my experimental procedures be the cause of the convulsions?

A2: Yes. Errors in dosing or administration are common sources of unexpected results. A thorough review of your protocol is essential.

Procedural Step Points to Review Rationale
Dose Calculation Double-check all calculations for dose concentration and volume. Ensure correct units were used.A simple decimal error could lead to a massive overdose, although even at high doses convulsions are not expected with pure this compound.
Vehicle Effects Administer the vehicle solution alone to a control group of animals.The solvent or excipients used to dissolve this compound could have unexpected neuroexcitatory effects.
Administration Route Confirm that the route of administration (e.g., intraperitoneal, intravenous) is appropriate and was performed correctly.Inadvertent administration into a vessel or organ could drastically alter the pharmacokinetics and lead to adverse effects.

Q3: Can the animal model itself be a factor in the observed convulsions?

A3: Absolutely. The phenotype of your animal model or underlying health status can significantly influence its response to a test compound.

Model Aspect Consideration Rationale
Genetic Background Are you using a specific transgenic or inbred strain known for seizure susceptibility?Some genetic backgrounds may lower the seizure threshold, making animals more sensitive to pharmacological agents.
Underlying Health Perform a health check on your animals. Screen for infections or other pathologies.An underlying illness can compromise the blood-brain barrier or alter drug metabolism, leading to neurotoxicity.
Environmental Stress Evaluate housing conditions, noise levels, and handling procedures.Excessive stress can prime the central nervous system for a hyper-excitable state.

Experimental Protocols for Investigating Drug-Induced Convulsions

If you need to formally investigate or characterize the convulsive activity you are observing, the following standard protocols are recommended. These are general models used in neuropharmacology to assess pro-convulsant and anti-convulsant drug activity.[7][8][9][10]

Protocol 1: Pentylenetetrazole (PTZ) Seizure Model

The PTZ model is a widely used chemoconvulsant model to induce acute seizures and is valuable for screening compounds for anti-convulsant properties.[7][8]

Objective: To assess if this compound alters the seizure threshold when challenged with a pro-convulsant agent.

Methodology:

  • Animal Groups: Divide animals (typically mice or rats) into at least three groups:

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + PTZ

    • Group 3: this compound + PTZ

  • Dosing: Administer this compound (or its vehicle) at the desired dose and time point before the PTZ challenge.

  • PTZ Administration: Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-85 mg/kg, i.p., dose to be optimized for your animal strain).

  • Observation: Immediately begin observing the animals for a period of 30 minutes. Record the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and mortality.

  • Scoring: Use a standardized seizure scoring scale (e.g., Racine scale) to quantify seizure severity.

Workflow for a Seizure Threshold Study

Seizure_Threshold_Workflow cluster_groups Animal Cohorts cluster_procedure Experimental Procedure cluster_analysis Data Analysis G1 Group 1: Vehicle P1 Pre-treatment (Vehicle, Compound, or Control) G1->P1 G2 Group 2: Test Compound G2->P1 G3 Group 3: Positive Control (e.g., Diazepam) G3->P1 P2 Pro-convulsant Challenge (e.g., PTZ infusion) P1->P2 P3 Behavioral Observation & Seizure Scoring P2->P3 A1 Latency to Seizure P3->A1 A2 Seizure Severity Score P3->A2 A3 Incidence Percentage P3->A3

Caption: A typical experimental workflow for assessing a compound's effect on seizure threshold.

General Antidotal Strategy for Drug-Induced Seizures

In the event of severe, unexpected drug-induced seizures in an experimental setting, immediate intervention may be necessary to prevent animal morbidity or mortality. The general first-line treatment for drug-induced seizures is the potentiation of GABAergic inhibition.[11][12][13]

Signaling Pathway: Managing Acute Seizures

Seizure_Management_Pathway A Acute Seizure Onset C Administer Benzodiazepine (e.g., Diazepam, Lorazepam) A->C Intervention B GABA-A Receptor D Increased GABAergic Inhibition B->D Leads to C->B Positive Allosteric Modulation E Seizure Termination D->E Results in

Caption: The intervention pathway for acute seizure management using benzodiazepines.

Disclaimer: This guide is for informational purposes for preclinical research only and does not constitute veterinary or medical advice. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

References

protocol for preparing stable Oleoyl-d-lysine solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and using stable Oleoyl-d-lysine solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the glycine transporter 2 (GlyT2).[1] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft back into presynaptic neurons. By inhibiting this transporter, this compound increases the concentration of glycine in the synapse, enhancing inhibitory neurotransmission. This mechanism is a promising therapeutic approach for managing chronic pain.[2]

Q2: In what solvents is this compound soluble?

A2: The solubility of this compound (sodium salt) varies depending on the solvent. It is most soluble in organic solvents like ethanol and DMSO and has limited solubility in aqueous solutions like PBS. For specific concentrations, please refer to the data table below.

Q3: How should I store this compound powder and its solutions?

A3: this compound as a solid powder is stable for at least four years when stored at -20°C. Stock solutions in DMSO can be stored for up to two weeks at 4°C or for six months at -80°C. To maintain stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: Can I use this compound for in vivo animal studies?

A4: Yes, this compound has been successfully used in in vivo studies, particularly in mouse models of neuropathic pain. It is typically administered via intraperitoneal (i.p.) injection.

Q5: What is the recommended working concentration for this compound in cell culture experiments?

A5: The optimal working concentration will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for your assay. As a starting point, you can refer to published IC50 values for GlyT2 inhibition, which are in the nanomolar range.[1]

Quantitative Data Summary

The following table summarizes the solubility and stability of this compound (sodium salt).

SolventSolubilityStorage of SolutionStability
DMSO30 mg/mL-80°C or -20°C6 months at -80°C, 2 weeks at 4°C
Ethanol50 mg/mL-20°CData not readily available
DMF10 mg/mL-20°CData not readily available
PBS (pH 7.2)0.25 mg/mL4°CProne to precipitation; prepare fresh

Data compiled from supplier datasheets.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution for in vitro and in vivo experiments.

Materials:

  • This compound (sodium salt) powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound sodium salt is approximately 433.6 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.336 mg of the compound.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Crucially , to avoid precipitation, add the DMSO stock solution to the culture medium dropwise while gently vortexing or swirling the tube.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5%.

  • Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

  • Use the freshly prepared working solutions immediately for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media The compound has low aqueous solubility.- Perform serial dilutions in your aqueous buffer/media.- Add the DMSO stock solution dropwise to the aqueous solution while vortexing.- Consider using a carrier protein like BSA to improve solubility.
Inconsistent experimental results - Instability of the working solution.- Incomplete dissolution of the stock solution.- Prepare fresh working solutions for each experiment.- Ensure the stock solution is completely dissolved and clear before making dilutions.- Avoid repeated freeze-thaw cycles of the stock solution.
Cell toxicity observed - The final DMSO concentration is too high.- The concentration of this compound is cytotoxic.- Ensure the final DMSO concentration in your assay is below 0.5%.- Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound.

Visualizations

Signaling Pathway of this compound

GlyT2_Inhibition This compound Signaling Pathway cluster_synapse Synaptic Cleft Glycine Glycine GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR Presynaptic Presynaptic Neuron Presynaptic->Glycine Release Postsynaptic Postsynaptic Neuron Inhibition Inhibitory Signal Postsynaptic->Inhibition GlyT2->Presynaptic GlyR->Postsynaptic Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits

Caption: Inhibition of GlyT2 by this compound increases synaptic glycine.

Experimental Workflow: Solution Preparation

Solution_Preparation_Workflow Workflow for Preparing this compound Solutions start Start weigh Weigh this compound (sodium salt) powder start->weigh add_dmso Add sterile DMSO to the desired concentration weigh->add_dmso dissolve Vortex until fully dissolved (clear solution) add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into sterile tubes stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw an aliquot at room temperature store->thaw dilute Serially dilute in pre-warmed culture medium thaw->dilute end Working Solution Ready dilute->end

Caption: Step-by-step workflow for preparing this compound solutions.

Troubleshooting Logic

Troubleshooting_Flowchart Troubleshooting Guide start Problem Encountered precipitation Precipitation in Aqueous Solution? start->precipitation inconsistent Inconsistent Results? precipitation->inconsistent No sol_precip Use serial dilution Add stock dropwise Consider carrier protein precipitation->sol_precip Yes toxicity Cell Toxicity? inconsistent->toxicity No sol_inconsistent Prepare fresh solutions Ensure complete dissolution Avoid freeze-thaw cycles inconsistent->sol_inconsistent Yes sol_toxicity Check final DMSO concentration Perform dose-response curve toxicity->sol_toxicity Yes end Problem Resolved sol_precip->end sol_inconsistent->end sol_toxicity->end

Caption: A logical guide to troubleshooting common experimental issues.

References

Validation & Comparative

A Preclinical Showdown: Oleoyl-d-lysine versus Gabapentin in the Management of Chronic Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers and drug development professionals.

Chronic neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. For years, gabapentin has been a cornerstone of treatment, but its efficacy is often limited by side effects and a delayed onset of action.[1] In the quest for more effective and safer analgesics, Oleoyl-d-lysine, a novel inhibitor of the glycine transporter 2 (GlyT2), has emerged as a promising candidate.[2][3][4] This guide provides a comprehensive comparison of this compound and gabapentin, focusing on their performance in preclinical chronic pain models, supported by experimental data and detailed methodologies.

At a Glance: Comparative Efficacy and Safety

The following table summarizes the key quantitative data from preclinical studies, offering a clear comparison of this compound and gabapentin in rodent models of chronic neuropathic pain.

FeatureThis compoundGabapentinSource(s)
Mechanism of Action Selective inhibitor of Glycine Transporter-2 (GlyT2), enhancing glycinergic inhibitory neurotransmission.[2][3][4]Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[1][5][6] Also modulates descending noradrenergic pathways.[1][7][1][2][3][4][5][6][7]
Chronic Pain Model Chronic Constriction Injury (CCI) of the sciatic nerve in mice.[2] Partial Sciatic Nerve Ligation (PSNL) in rats.[8][9]Various models including Spinal Nerve Ligation (SNL) in rats[10], formalin-induced inflammatory pain[11], and diabetic neuropathy.[12][2][8][9][10][11][12]
Efficacy (Mechanical Allodynia) Near complete reversal of mechanical allodynia at a dose of 30 mg/kg (i.p.) in the CCI model.[13]Dose-dependent reduction in mechanical allodynia. In a PSNL model, 10 mg/kg (p.o.) showed comparable efficacy to a high dose of a GlyT2 inhibitor.[9] In an SNL model, 50 mg/kg (i.p.) significantly increased the mechanical paw withdrawal threshold.[10][9][10][13]
Efficacy (Thermal Hyperalgesia) Not effective in acute thermal pain (hot plate test).[3][13]Effective in reducing thermal hyperalgesia in the carrageenan-induced inflammatory pain model.[8][3][8][13]
Onset of Action Rapidly absorbed following intraperitoneal injection.[4]Delayed onset of analgesic effect in clinical settings.[1][1][4]
Side Effect Profile No significant side effects observed at the peak analgesic dose (30 mg/kg). Mild side effects noted at 100 mg/kg, but no convulsions. No respiratory depression.[3][13]Common side effects include dizziness and somnolence.[14] Potential for abuse and dependence.[1][1][3][13][14]

Delving into the Mechanisms: Distinct Signaling Pathways

The analgesic effects of this compound and gabapentin are mediated through fundamentally different signaling pathways.

This compound acts by selectively inhibiting the Glycine Transporter-2 (GlyT2). This transporter is responsible for the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft in the spinal cord.[3][4] By blocking GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing the activation of post-synaptic glycine receptors. This leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability and pain transmission.[15]

Oleoyl_d_lysine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake (Blocked) GlyR Glycine Receptor Glycine_synapse->GlyR Binds Cl_channel Cl- GlyR->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits

Caption: this compound Signaling Pathway

Gabapentin , in contrast, does not directly interact with GABA receptors despite its structural similarity to GABA.[5] Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][5][6] This binding is thought to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[5][16] Furthermore, gabapentin has been shown to enhance descending noradrenergic inhibitory pathways from the locus coeruleus to the spinal cord, contributing to its analgesic effect.[1][7] Some studies also suggest its involvement in suppressing PKC-ERK1/2 signaling pathways.[11]

Gabapentin_Pathway cluster_presynaptic Presynaptic Terminal cluster_supraspinal Supraspinal Regions (Locus Coeruleus) VGCC Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Ca_ion Ca2+ VGCC->Ca_ion Reduces Influx Excitatory_NT Excitatory Neurotransmitters Ca_ion->Excitatory_NT Reduces Release Analgesia Analgesia Excitatory_NT->Analgesia Leads to (Reduced Pain Signaling) Descending_Noradrenergic Descending Noradrenergic Inhibition Descending_Noradrenergic->Analgesia Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 Gabapentin->Descending_Noradrenergic Enhances

Caption: Gabapentin Signaling Pathway

Experimental Protocols: A Closer Look at the Methodology

The evaluation of this compound and gabapentin in chronic pain models relies on well-established experimental protocols designed to induce and measure neuropathic pain in rodents.

Chronic Pain Models
  • Chronic Constriction Injury (CCI): This model, used to assess this compound, involves loosely ligating the sciatic nerve of a mouse.[2] This procedure leads to nerve inflammation and damage, resulting in behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the affected hind paw.

  • Spinal Nerve Ligation (SNL): Employed in studies with gabapentin, this model involves the tight ligation and transection of specific lumbar spinal nerves (L5 and L6) in rats.[10] This creates a reproducible and long-lasting state of neuropathic pain.

  • Partial Sciatic Nerve Ligation (PSNL): In this model, used for both GlyT2 inhibitors and gabapentin, a portion of the sciatic nerve is tightly ligated, leading to the development of mechanical allodynia.[8][9]

Behavioral Assessments
  • Mechanical Allodynia: This is the perception of pain from a non-painful stimulus. It is commonly measured using the von Frey filament test.[3] Calibrated filaments with increasing stiffness are applied to the plantar surface of the rodent's hind paw. The paw withdrawal threshold, or the filament stiffness at which the animal withdraws its paw, is recorded. A lower withdrawal threshold indicates increased mechanical sensitivity.

  • Thermal Hyperalgesia: This refers to an increased sensitivity to painful heat stimuli. The hot plate test or the plantar test (Hargreaves method) are used for this assessment.[3][12] In the hot plate test, the latency for the animal to lick its paw or jump when placed on a heated surface is measured. In the plantar test, a radiant heat source is applied to the paw, and the withdrawal latency is recorded.

The following diagram illustrates a typical experimental workflow for comparing these two compounds in a chronic pain model.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Behavioral Testing (von Frey, Hot Plate) Animal_Acclimatization->Baseline_Testing Surgery Induction of Neuropathic Pain (e.g., CCI or SNL) Baseline_Testing->Surgery Post_Surgery_Recovery Post-Surgical Recovery & Pain Development Surgery->Post_Surgery_Recovery Drug_Administration Drug Administration (this compound or Gabapentin) Post_Surgery_Recovery->Drug_Administration Post_Drug_Testing Post-Drug Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis

Caption: Experimental Workflow Diagram

Conclusion: A Promising Alternative on the Horizon

The preclinical data strongly suggest that this compound holds significant promise as a novel therapeutic for chronic neuropathic pain. Its distinct mechanism of action, rapid onset, and favorable side effect profile in animal models present a compelling alternative to gabapentin. While gabapentin remains a valuable tool in the clinical management of neuropathic pain, its limitations underscore the need for new treatment options. The targeted approach of this compound, by enhancing the endogenous inhibitory system, represents a potentially more refined and safer strategy for alleviating chronic pain. Further research, including clinical trials, is warranted to translate these promising preclinical findings into tangible benefits for patients suffering from this challenging condition.

References

Comparative Guide to Competitive Binding Assays for Oleoyl-d-lysine at the GlyT2 Transporter

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Oleoyl-d-lysine with other inhibitors of the glycine transporter 2 (GlyT2), focusing on their binding characteristics and the experimental assays used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working on novel analgesics and targeting the glycinergic system.

This compound is a selective and potent inhibitor of the GlyT2 transporter, a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2] By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, enhancing inhibitory neurotransmission, which is a promising therapeutic strategy for chronic pain management.[3] Unlike traditional opioids, GlyT2 inhibitors like this compound offer a non-opioid alternative for pain relief with potentially fewer side effects.[3][4]

Mechanism of Action

GlyT2 inhibitors function by blocking the reuptake of glycine into presynaptic neurons, thereby prolonging the presence of glycine in the synaptic cleft and enhancing the activation of postsynaptic glycine receptors.[3] This leads to increased inhibitory signaling, which can dampen pain signals.[3] this compound, specifically, is an allosteric inhibitor, meaning it binds to a site on the GlyT2 transporter that is distinct from the glycine binding site.[1][5][6] This allosteric mechanism suggests that it is not competitive with glycine.[5][6]

dot

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GlyT2 GlyT2 Glycine_vesicle Glycine Glycine_synapse Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_synapse->GlyR Binding Inhibitory_Signal Increased Inhibitory Signal GlyR->Inhibitory_Signal Activation Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Allosteric Inhibition

Mechanism of this compound at the GlyT2 transporter.

Comparative Inhibitor Performance

Several compounds have been developed to target GlyT2, each with varying potencies and mechanisms. This compound and its analogs have demonstrated nanomolar affinity for GlyT2.[7][8] The table below summarizes the inhibitory concentrations (IC50) of this compound and other notable GlyT2 inhibitors.

CompoundIC50 (nM)Selectivity over GlyT1MechanismReference
This compound ~50HighAllosteric[1]
Oleoyl-l-lysine<50HighAllosteric[1]
C16ω3-l-Lys10.8HighNot specified[1]
C16ω3-d-Lys699HighNot specified[1]
ORG2554316SelectiveNot specified[9]
ALX1393Nanomolar affinitySelectiveCompetitive (predicted)[10][11]
VVZ-149860Not specifiedNot specified[9]

Experimental Protocols

The characterization of GlyT2 inhibitors typically involves a combination of in vitro binding assays and functional assays.

Radioligand Binding Assays

A common method to determine the binding affinity of a compound is through competitive binding assays using a radiolabeled ligand. While the search results mention radiolabeled uptake assays, a specific protocol for a competitive binding assay with a radiolabeled this compound was not detailed. However, a general workflow can be inferred.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing GlyT2 (e.g., HEK293 cells) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GlyT2 ligand (e.g., [3H]-glycine or a labeled high-affinity inhibitor) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the concentration of the test compound.

Mass Spectrometry (MS) Binding Assays

A more recent development is the use of MS Binding Assays, which offer a non-radioactive alternative for determining binding affinities.[12][13][14][15]

Protocol using ORG25543 as a reporter ligand: [12][13]

  • Incubation: Membranes from GlyT2-expressing cells are incubated with a known concentration of the reporter ligand (ORG25543) and the test compound.

  • Separation: Bound and free reporter ligand are separated.

  • Quantification: The concentration of the free reporter ligand is quantified using a sensitive and rapid LC-ESI-MS/MS method.

  • Data Analysis: The displacement of the reporter ligand by the test compound is used to calculate the inhibitory constant (Ki).

dot

cluster_workflow Competitive Binding Assay Workflow Start Start Prepare_membranes Prepare GlyT2-expressing cell membranes Start->Prepare_membranes Incubate Incubate membranes with - Labeled Ligand (Radiolabeled or MS Reporter) - Unlabeled Test Compound (e.g., this compound) Prepare_membranes->Incubate Separate Separate bound from free labeled ligand Incubate->Separate Quantify Quantify bound labeled ligand Separate->Quantify Analyze Analyze data to determine IC50/Ki Quantify->Analyze End End Analyze->End

General workflow for a competitive binding assay.

Functional Assays (Electrophysiology)

Functional assays measure the effect of the inhibitor on the transport activity of GlyT2.

Protocol using Xenopus Oocytes: [1]

  • Expression: Xenopus oocytes are injected with cRNA encoding for the human GlyT2 transporter.

  • Two-Electrode Voltage Clamp: After 2-4 days of expression, the oocytes are voltage-clamped.

  • Glycine Application: Glycine is applied to the oocytes to induce a current, which is a measure of GlyT2 activity.

  • Inhibitor Application: The test compound (e.g., this compound) is co-applied with glycine at various concentrations.

  • Data Analysis: The inhibition of the glycine-induced current by the test compound is measured, and concentration-response curves are generated to determine the IC50.

Conclusion

This compound is a potent and selective allosteric inhibitor of the GlyT2 transporter with promising analgesic properties. Competitive binding assays, particularly modern MS-based methods, and functional electrophysiological assays are crucial for characterizing the binding affinity and inhibitory potential of this compound and its analogs. The data presented in this guide highlights the superior potency of this compound compared to some other GlyT2 inhibitors and underscores the importance of detailed experimental protocols for accurate and reproducible results in the development of novel pain therapeutics.

References

A Comparative Analysis of the Analgesic Efficacy of Oleoyl-d-lysine and Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of two compounds, Oleoyl-d-lysine and pregabalin, focusing on their efficacy in preclinical and clinical models of pain. This document is intended to be a resource for researchers and professionals in the field of drug development and pain management.

Executive Summary

This compound, a selective inhibitor of the glycine transporter 2 (GlyT2), and pregabalin, a ligand of the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels, both demonstrate significant analgesic effects, particularly in models of neuropathic pain. This compound shows promise in preclinical studies for its potent and selective action on the glycinergic system, offering a novel mechanistic approach to pain relief. Pregabalin is an established therapeutic agent with extensive clinical data supporting its efficacy across various neuropathic pain conditions. This guide presents a side-by-side comparison of their mechanisms of action, analgesic efficacy from experimental studies, and the methodologies employed in these investigations.

Mechanisms of Action

The analgesic effects of this compound and pregabalin are mediated through distinct molecular targets and signaling pathways.

This compound: As a selective inhibitor of GlyT2, this compound enhances inhibitory neurotransmission in the spinal cord.[1] By blocking the reuptake of glycine into presynaptic neurons, it increases the concentration of glycine in the synaptic cleft. This leads to a potentiation of inhibitory signaling through glycine receptors on postsynaptic neurons, thereby dampening the transmission of pain signals.[2]

Pregabalin: Pregabalin exerts its analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3] This modulation of neurotransmitter release helps to reduce neuronal hyperexcitability associated with neuropathic pain.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and pregabalin.

Oleoyl_d_lysine_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles GlyT2->Glycine_vesicle Reuptake Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits GlyR Glycine Receptor Glycine_synapse->GlyR Binds Inhibition Inhibition of Pain Signal GlyR->Inhibition

Caption: Signaling pathway of this compound.

Pregabalin_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx alpha2delta α2δ subunit Pregabalin Pregabalin Pregabalin->VGCC Inhibits Ca2+ Influx Pregabalin->alpha2delta Binds NT_vesicle Excitatory NT Vesicles Ca_ion->NT_vesicle Triggers Release NT_synapse Glutamate, Substance P NT_vesicle->NT_synapse Release NT_receptor Receptor NT_synapse->NT_receptor Binds Pain_Signal Pain Signal Transmission NT_receptor->Pain_Signal

Caption: Signaling pathway of Pregabalin.

Quantitative Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy of this compound and pregabalin from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Neuropathic Pain Models

CompoundAnimal ModelPain AssessmentRoute of AdministrationEffective Dose RangeED₅₀Key Findings
This compound Chronic Constriction Injury (CCI) - MouseMechanical Allodynia (von Frey)Intraperitoneal (i.p.)30 - 100 mg/kgNot ReportedPeak analgesia at 30 mg/kg with no observed side effects.[1][4]
This compound Partial Nerve Ligation - RatMechanical Allodynia (von Frey)Intraperitoneal (i.p.)Not specifiedNot ReportedProvides greater analgesia at lower doses compared to the GlyT2 inhibitor ORG25543.[5]
Pregabalin L5 Spinal Nerve Ligation - RatMechanical Allodynia (von Frey)Oral (p.o.)3 - 100 mg/kg17.1 mg/kgDose-dependent increase in paw withdrawal threshold.
Pregabalin Chronic Constriction Injury (CCI) - MousePunctate Allodynia (von Frey)Subcutaneous (s.c.)30 - 100 mg/kgNot ReportedDose-dependent inhibition of allodynia.[3]
Pregabalin Carrageenan-induced thermal hyperalgesia - RatThermal HyperalgesiaOral (p.o.)3 - 30 mg/kg6 mg/kgDose-dependent alleviation of thermal hyperalgesia.[3]

Table 2: Clinical Efficacy in Neuropathic Pain Conditions (Pregabalin)

Pain ConditionDosage Range (mg/day)Key Efficacy Outcomes
Diabetic Peripheral Neuropathy (DPN) 150 - 600Significant reduction in pain scores compared to placebo.[3] Doses of 300 and 600 mg/day are generally more effective.[6]
Postherpetic Neuralgia (PHN) 150 - 600Significant pain reduction and improvement in sleep interference compared to placebo.[3]
Fibromyalgia 300 - 450Significant reduction in the average severity of pain.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the analgesic efficacy of this compound and pregabalin.

Preclinical Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) Model:

  • Species: Mouse or Rat.

  • Procedure: The sciatic nerve is loosely ligated with chromic gut sutures at four locations. This induces a chronic nerve compression that mimics neuropathic pain symptoms.

  • Purpose: To create a model of peripheral neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.

2. L5 Spinal Nerve Ligation (SNL) Model:

  • Species: Rat.

  • Procedure: The L5 spinal nerve is tightly ligated distal to the dorsal root ganglion. This procedure results in robust and long-lasting mechanical allodynia in the ipsilateral paw.

  • Purpose: To induce a consistent and reproducible model of neuropathic pain for pharmacological testing.

Behavioral Pain Assessment

Von Frey Test for Mechanical Allodynia:

  • Apparatus: A set of calibrated von Frey filaments with varying stiffness.

  • Procedure: Animals are placed in a testing chamber with a mesh floor. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold is calculated using the up-down method of Dixon.

  • Endpoint: A lower paw withdrawal threshold indicates increased sensitivity to mechanical stimuli (mechanical allodynia).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the analgesic efficacy of a test compound in a preclinical model of neuropathic pain.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline von Frey Testing Animal_Acclimation->Baseline_Testing Nerve_Injury Induction of Neuropathic Pain (e.g., CCI or SNL) Baseline_Testing->Nerve_Injury Pain_Development Allow for Pain Development (e.g., 7-14 days) Nerve_Injury->Pain_Development Drug_Administration Administer Test Compound (this compound or Pregabalin) or Vehicle Pain_Development->Drug_Administration Post_Dose_Testing Post-Dose von Frey Testing (at various time points) Drug_Administration->Post_Dose_Testing Data_Collection Collect Paw Withdrawal Threshold Data Post_Dose_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, ED₅₀ calculation) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Analgesic Efficacy Statistical_Analysis->Efficacy_Determination

Caption: General experimental workflow for preclinical analgesic testing.

Direct Comparative Study

A study in a rat model of prostate cancer-induced bone pain, a condition with both inflammatory and neuropathic components, provides a direct comparison of the two compounds.

  • Findings: In this model, single oral bolus doses of pregabalin (10-100 mg/kg) produced a dose-dependent and complete alleviation of mechanical allodynia. In contrast, this compound (3-30 mg/kg) evoked partial pain relief at the doses tested, without discernible behavioral side effects.

Conclusion

Both this compound and pregabalin are effective analgesics, particularly for neuropathic pain, albeit through different mechanisms of action.

  • This compound represents a novel therapeutic approach by targeting the glycinergic system. Preclinical data indicate its potential as a potent analgesic with a favorable side-effect profile, specifically in neuropathic pain states.[4] Its efficacy appears to be more pronounced in chronic neuropathic pain rather than acute or inflammatory pain.[4] Further research, including clinical trials, is necessary to fully elucidate its therapeutic potential in humans.

  • Pregabalin is a well-established first-line treatment for various neuropathic pain conditions, supported by a large body of clinical evidence.[3] Its efficacy is dose-dependent, and it has a well-characterized safety profile.

For drug development professionals, this compound and other GlyT2 inhibitors represent a promising avenue for the development of new non-opioid analgesics for chronic neuropathic pain. The distinct mechanism of action may offer an alternative or complementary therapeutic strategy to existing treatments like pregabalin. Further comparative studies in various pain models are warranted to better define the relative strengths and therapeutic niches of these two compounds.

References

Unveiling the Allosteric Inhibition of Glycine Transporter 2 by Oleoyl-d-lysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Oleoyl-d-lysine, a potent and selective allosteric inhibitor of the glycine transporter 2 (GlyT2), with other known GlyT2 inhibitors. Experimental data are presented to objectively assess its performance and elucidate its mechanism of action, offering valuable insights for the development of novel analgesics.

Comparative Analysis of GlyT2 Inhibitors

This compound distinguishes itself through its high potency and selectivity for GlyT2 over the closely related GlyT1. This section presents a quantitative comparison with other well-characterized GlyT2 inhibitors, ORG25543 and ALX-1393.

InhibitorTargetIC50 (nM)Selectivity vs. GlyT1Mechanism of ActionReversibilityReference
This compound GlyT2a48.3>62-fold (>3,000 nM for GlyT1b)AllostericReversible[1]
ORG25543 GlyT216HighNon-competitivePseudo-irreversible[2]
ALX-1393 GlyT231~129-fold (~4 µM for GlyT1)Non-competitiveReversible[3][4]

Experimental Protocols for Mechanism-of-Action Studies

Confirmation of the allosteric inhibition mechanism of this compound requires a combination of functional assays and molecular biology techniques. Below are detailed protocols for key experiments.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is instrumental in characterizing the functional effects of inhibitors on GlyT2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound on human GlyT2 expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human GlyT2

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Glycine stock solution

  • This compound stock solution

  • Two-electrode voltage clamp setup (amplifier, digitizer, microelectrode puller, micromanipulators)

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with 50 nL of GlyT2 cRNA (1 µg/µL) and incubate at 18°C in ND96 solution for 2-4 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place a GlyT2-expressing oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the membrane potential at a holding potential of -60 mV.

  • IC50 Determination:

    • Establish a baseline current by perfusing with ND96 solution.

    • Apply a saturating concentration of glycine (e.g., 100 µM) to elicit a maximal inward current (Imax).

    • Co-perfuse the oocyte with glycine and increasing concentrations of this compound (e.g., 1 nM to 10 µM).

    • Record the steady-state current at each concentration of the inhibitor.

    • Wash the oocyte with ND96 solution between applications.

    • Normalize the current responses to the maximal glycine-induced current and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Mechanism of Action (Non-competitive vs. Competitive):

    • Perform glycine dose-response curves (e.g., 1 µM to 1 mM) in the absence and presence of a fixed concentration of this compound (e.g., near its IC50).

    • A decrease in the maximal response (Vmax) without a significant change in the glycine EC50 suggests a non-competitive mechanism of inhibition.

[³H]Glycine Uptake Assay in Transfected Mammalian Cells

This radioligand uptake assay provides a direct measure of GlyT2 transport activity and its inhibition.

Objective: To quantify the inhibitory potency of this compound on GlyT2-mediated glycine uptake in a mammalian cell line.

Materials:

  • COS7 or HEK293 cells

  • Expression vector containing human GlyT2 cDNA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]Glycine

  • This compound

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Transfection: Culture COS7 or HEK293 cells to ~80% confluency. Transfect the cells with the GlyT2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Glycine Uptake Assay:

    • 24-48 hours post-transfection, seed the cells into 24-well plates.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control in uptake buffer for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of this compound.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GlyT2 inhibitor or in untransfected cells) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues within the allosteric binding site that are critical for this compound's inhibitory activity.

Objective: To identify key residues in the putative allosteric binding pocket of GlyT2 that interact with this compound.

Procedure:

  • Identify Putative Binding Site Residues: Based on computational modeling and homology to other transporters with known allosteric sites, identify candidate amino acid residues in GlyT2 that may form the binding pocket for this compound.

  • Primer Design and Mutagenesis:

    • Design mutagenic primers containing the desired nucleotide changes to substitute the candidate residues (e.g., to Alanine).

    • Use a site-directed mutagenesis kit (e.g., QuikChange) to perform PCR-based mutagenesis on the plasmid containing the wild-type GlyT2 cDNA.

  • Sequence Verification: Sequence the mutated plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.

  • Functional Characterization of Mutants:

    • Express the mutant GlyT2 proteins in Xenopus oocytes or mammalian cells.

    • Perform TEVC electrophysiology or [³H]glycine uptake assays as described above to determine the IC50 of this compound for each mutant.

    • A significant increase in the IC50 value for a particular mutant compared to the wild-type transporter indicates that the mutated residue is important for the binding or action of this compound, thus confirming its location within the allosteric site.

Visualizing the Molecular and Experimental Landscape

Diagrams illustrating the signaling pathway, experimental workflow, and the logic of allosteric inhibition provide a clear conceptual framework.

GlyT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle (Glycine) Synaptic_Glycine Synaptic Glycine Glycine_Vesicle->Synaptic_Glycine Release GlyT2 GlyT2 Cytosolic_Glycine Cytosolic Glycine GlyT2->Cytosolic_Glycine Synaptic_Glycine->GlyT2 Reuptake GlyR Glycine Receptor Synaptic_Glycine->GlyR Binding Inhibition Inhibitory Postsynaptic Potential GlyR->Inhibition Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Allosteric Inhibition

Caption: GlyT2 signaling pathway and the inhibitory action of this compound.

Allosteric_Inhibition_Workflow cluster_hypothesis Hypothesis Generation cluster_functional Functional Assays cluster_molecular Molecular Validation cluster_confirmation Confirmation Hypothesis This compound is an allosteric inhibitor of GlyT2 TEVC Two-Electrode Voltage Clamp (IC50, Non-competitive kinetics) Hypothesis->TEVC Uptake [3H]Glycine Uptake Assay (IC50 confirmation) Hypothesis->Uptake Mutagenesis Site-Directed Mutagenesis of putative allosteric site TEVC->Mutagenesis Uptake->Mutagenesis Mutant_Analysis Functional analysis of mutants (Shift in IC50) Mutagenesis->Mutant_Analysis Confirmation Confirmation of Allosteric Inhibition Mechanism Mutant_Analysis->Confirmation

Caption: Experimental workflow for confirming allosteric inhibition.

Allosteric_Inhibition_Logic GlyT2 GlyT2 Transporter Substrate_Site Orthosteric Site (Glycine Binding) GlyT2->Substrate_Site Reduces Affinity/ Prevents Translocation Allosteric_Site Allosteric Site (this compound Binding) Allosteric_Site->GlyT2 Induces Conformational Change Glycine Glycine Glycine->Substrate_Site Binds Oleoyl_d_lysine This compound Oleoyl_d_lysine->Allosteric_Site Binds

Caption: Logical relationship of allosteric inhibition of GlyT2.

References

A Head-to-Head In Vivo Comparison of Oleoyl-d-lysine and Oleoyl-l-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Oleoyl-d-lysine and Oleoyl-l-lysine, focusing on their performance and supported by experimental data.

Introduction

This compound and its stereoisomer, Oleoyl-l-lysine, are lipid-based molecules that have garnered interest in the scientific community, particularly for their interaction with the glycine transporter 2 (GlyT2). This transporter plays a crucial role in regulating glycine levels in the spinal cord, thereby modulating neurotransmission and pain signaling. While both isomers share the same chemical formula, their different stereochemistry leads to distinct biological activities and pharmacological profiles. This guide synthesizes available in vivo data to draw a direct comparison between these two compounds.

Data Presentation

The following tables summarize the quantitative data from various studies, offering a clear comparison of the inhibitory potency and in vivo effects of this compound and Oleoyl-l-lysine.

Table 1: Comparative Inhibitory Potency against Glycine Transporter 2 (GlyT2)

CompoundIC50 (nM) for GlyT2aSelectivity over GlyT1bReference
This compound48.3>3,000 nM[1][2][3]
Oleoyl-l-lysine25.5Not specified[2][4]

Table 2: In Vivo Efficacy in Neuropathic Pain Models

CompoundAnimal ModelAdministration RouteEffective DoseKey FindingsReference
This compoundNerve ligation rat model of neuropathic painIntraperitoneal (i.p.)30 mg/kgReduced allodynia[3]
This compoundChronic constriction injury mouse modelIntraperitoneal (i.p.)30 mg/kgNear complete antiallodynia[5]
Oleoyl-l-lysineNot specified in detail in the provided resultsNot specifiedED₅₀ = 1.2 mg/kgReversal of mechanical hypersensitivity[4]

Table 3: Side Effect Profile in Mice

CompoundDoseObserved Side EffectsReference
This compound30 mg/kg (peak analgesic dose)No side effects observed; no respiratory depression[5][6]
This compound100 mg/kgMild side effects on the numerical rating score, but no convulsions[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and critical evaluation.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

A common model to induce neuropathic pain involves the chronic constriction injury of the sciatic nerve in mice. Following anesthesia, the sciatic nerve is exposed and four loose ligatures are tied around it. This procedure leads to the development of mechanical allodynia, a state of pain hypersensitivity, which can be measured using von Frey filaments. The withdrawal threshold of the paw is determined before and after the administration of the test compounds.

Whole-Body Plethysmography for Respiratory Depression Assessment

To assess respiratory function, mice are placed in a whole-body plethysmography chamber. This apparatus measures the changes in pressure within the chamber that result from the animal's breathing, allowing for the determination of respiratory rate and tidal volume. This is a critical safety assessment, especially for analgesics that may have central nervous system depressant effects.[5][6]

Mandatory Visualizations

Diagrams illustrating the signaling pathway and experimental workflow provide a visual summary of the key concepts.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicles Glycine_released Glycine Glycine_vesicle->Glycine_released Exocytosis Glycine_in_cleft Glycine Glycine_released->Glycine_in_cleft GlyT2 GlyT2 Glycine_reuptake Glycine Reuptake GlyT2->Glycine_reuptake Transport Glycine_reuptake->Glycine_vesicle Recycling Synaptic_Cleft->GlyT2 Glycine GlyR Glycine Receptor Glycine_in_cleft->GlyR Inhibitory_Signal Inhibitory Signal GlyR->Inhibitory_Signal Oleoyl_lysine Oleoyl-d/l-lysine Oleoyl_lysine->GlyT2 Inhibition

Caption: Signaling pathway of GlyT2 inhibition by Oleoyl-lysine.

Experimental_Workflow start Start animal_model Induce Neuropathic Pain (e.g., Chronic Constriction Injury) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey) animal_model->baseline treatment Administer this compound or Oleoyl-l-lysine (i.p.) baseline->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment side_effect Assess Side Effects (e.g., Respiratory Depression, Motor Coordination) treatment->side_effect data_analysis Data Analysis and Comparison post_treatment->data_analysis side_effect->data_analysis end End data_analysis->end

References

Cross-Validation of Oleoyl-d-lysine's Analgesic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the selective GlyT2 inhibitor, Oleoyl-d-lysine, reveals a promising analgesic profile for chronic neuropathic pain, with a significantly wider therapeutic window compared to other GlyT2 inhibitors. This guide provides a comprehensive comparison of its efficacy and safety across different pain models, primarily in rodent species, supported by detailed experimental data and methodologies.

This compound, a novel lipid-based inhibitor of the glycine transporter 2 (GlyT2), has emerged as a potential therapeutic agent for the management of chronic neuropathic pain.[1][2][3][4][5] Its mechanism of action involves the selective inhibition of GlyT2, which leads to an increase in the concentration of glycine in the synaptic cleft. This enhancement of glycinergic inhibitory neurotransmission in the spinal cord helps to counteract the neuronal hyperexcitability characteristic of neuropathic pain states.[3][6] This guide critically evaluates the existing preclinical data on this compound, comparing its analgesic effects and side-effect profile with the alternative GlyT2 inhibitor, ORG25543.

Quantitative Comparison of Analgesic Efficacy and Side Effects

The following tables summarize the key quantitative data from studies assessing the analgesic and side-effect profiles of this compound and ORG25543 in rodent models.

Table 1: Analgesic Efficacy in Different Pain Models

CompoundSpeciesPain ModelEffective DoseOutcome
This compound MouseChronic Neuropathic Pain (Chronic Constriction Injury)30 mg/kg (i.p.)Near complete reversal of allodynia
MouseAcute Pain (Hot Plate)30 mg/kg (i.p.)No analgesic effect
MouseInflammatory Pain (Complete Freund's Adjuvant)30 mg/kg (i.p.)No anti-allodynic/analgesic effect
ORG25543 MouseChronic Neuropathic Pain (Chronic Constriction Injury)50 mg/kg (i.p.)Less than 50% reduction in allodynia

Data compiled from multiple sources.[1][2]

Table 2: Comparative Side-Effect Profile

Side EffectThis compound (at 30 mg/kg)This compound (at 100 mg/kg)ORG25543 (at 50 mg/kg)
Motor Incoordination (Rotarod) No impairmentNot specifiedSevere impairment
Convulsions None observedNone observedSevere convulsions
Respiratory Depression None observedNot specifiedNot specified
General Side Effects (Numerical Rating Score) No side effectsMild side effectsMaximal side effects

Data compiled from multiple sources.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine Vesicle Vesicle Glycine->Vesicle Uptake GlyT2 GlyT2 Glycine_synapse Vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_synapse->GlyR Binds Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GlyR->Inhibitory_Signal Analgesia Analgesia Inhibitory_Signal->Analgesia This compound This compound This compound->GlyT2 Inhibits

Caption: Signaling pathway of this compound's analgesic effect.

Experimental_Workflow cluster_pain_models Pain Model Induction cluster_assessment Behavioral and Side-Effect Assessment Neuropathic_Pain Chronic Constriction Injury (CCI) Drug_Administration Drug Administration (this compound or ORG25543) i.p. injection Neuropathic_Pain->Drug_Administration Acute_Pain Hot Plate Test Acute_Pain->Drug_Administration Inflammatory_Pain Complete Freund's Adjuvant (CFA) Inflammatory_Pain->Drug_Administration Analgesia_Test Analgesia/Allodynia (von Frey Test) Drug_Administration->Analgesia_Test Side_Effects Side-Effect Profile (Rotarod, Convulsions, Respiratory Plethysmography) Drug_Administration->Side_Effects Data_Analysis Data Analysis and Comparison Analgesia_Test->Data_Analysis Side_Effects->Data_Analysis

Caption: General experimental workflow for assessing analgesic effects.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the analgesic and side-effect profiles of this compound.

Chronic Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain in rodents.[1] In this procedure, the sciatic nerve is exposed, and loose ligatures are placed around it, leading to the development of allodynia (pain in response to a non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus).

Acute Pain Model: Hot Plate Test

The hot plate test is a standard method for assessing nociceptive responses to a thermal stimulus.[1] Animals are placed on a heated surface, and the latency to a behavioral response (e.g., licking a paw, jumping) is measured as an indicator of pain threshold.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

To induce inflammatory pain, a solution of Complete Freund's Adjuvant is injected into the paw of the animal.[1] This leads to a localized inflammatory response characterized by swelling, redness, and hypersensitivity to mechanical and thermal stimuli.

Assessment of Mechanical Allodynia: von Frey Test

Mechanical allodynia is quantified using the von Frey test.[2] Calibrated filaments with increasing stiffness are applied to the plantar surface of the animal's paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.

Assessment of Motor Coordination: Rotarod Test

The rotarod test is used to evaluate motor coordination and balance.[2] Animals are placed on a rotating rod, and the latency to fall is measured. A decrease in the time spent on the rod suggests motor impairment.

Assessment of Side Effects

Side effects are monitored through a numerical rating scale, observation for convulsions, and whole-body plethysmography to measure respiratory function.[1][2]

Discussion and Implications

The available data strongly indicate that this compound is a potent and selective analgesic for chronic neuropathic pain in rodent models.[1][7] A key finding is its lack of efficacy in acute and inflammatory pain models, suggesting a specific role for GlyT2 in the pathophysiology of chronic pain states.[1] This specificity is a significant advantage, as it may translate to fewer side effects compared to broad-spectrum analgesics.

The comparison with ORG25543 highlights the superior safety profile of this compound.[1][2] While ORG25543 produces analgesia only at near-lethal doses that are accompanied by severe side effects such as convulsions and motor impairment, this compound demonstrates a clear separation between its effective analgesic dose and doses that cause mild side effects.[1][2] Furthermore, this compound does not appear to cause respiratory depression, a major dose-limiting side effect of opioid analgesics.[1][2]

While the current research is promising, it is important to note that the cross-species validation is currently limited to rodents (mice and rats).[3][8] Further studies in other species, including larger mammals, are necessary to confirm the translatability of these findings to human clinical settings. Nevertheless, the robust preclinical data presented here provide a strong rationale for the continued development of this compound as a novel therapeutic for chronic neuropathic pain.

References

Oleoyl-d-lysine: A Potent and Selective Inhibitor of Glycine Transporter 2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Oleoyl-d-lysine's selectivity for the glycine transporter 2 (GlyT2) over glycine transporter 1 (GlyT1), supported by experimental data, demonstrates its potential as a targeted therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance against other known GlyT inhibitors, detailed experimental methodologies, and visualizations of relevant biological pathways.

Glycine transporters play a crucial role in regulating glycine concentrations in the central nervous system.[1][2] GlyT1 is primarily found in glial cells and modulates glycine levels at both inhibitory and excitatory synapses, while GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons, where it is responsible for glycine reuptake into the neuron for vesicular release.[2][3][4] This differential localization makes selective inhibition of GlyT2 a promising strategy for conditions such as neuropathic pain, with potentially fewer side effects than non-selective inhibitors.[4][5][6]

Comparative Analysis of Inhibitor Potency and Selectivity

This compound has emerged as a highly potent and selective inhibitor of GlyT2.[5][7][8] Experimental data consistently shows a significant preference for GlyT2 over GlyT1, a critical feature for targeted therapeutic intervention. The table below summarizes the inhibitory activity (IC50) of this compound and other notable GlyT inhibitors.

CompoundTargetIC50 (nM)Selectivity (GlyT1 IC50 / GlyT2 IC50)Reference
This compound GlyT2a 48.3 > 62 [5][9]
GlyT1b >3,000 [9]
ORG25543GlyT212High (GlyT1 activity not specified)[10]
ALX-1393GlyT2100~40[10]
GlyT14,000[10]
SarcosineGlyT1-Selective for GlyT1[11]

Table 1: Comparison of IC50 values for various GlyT inhibitors. This compound demonstrates high potency for GlyT2 and significantly lower affinity for GlyT1, indicating its high selectivity.

Experimental Protocols

The determination of inhibitor selectivity is a critical step in drug development. The following protocol outlines a common method for assessing the inhibitory activity of compounds like this compound on GlyT1 and GlyT2.

Glycine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing a specific glycine transporter subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells or Xenopus oocytes are commonly used.

  • Cells are transiently or stably transfected with the cDNA for either human GlyT1 or human GlyT2.[10][12]

2. Assay Procedure:

  • Transfected cells are plated in 96-well plates.[12]

  • The cells are washed with an uptake buffer (e.g., containing 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose).[12]

  • The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.

  • A solution containing a fixed concentration of non-radiolabeled glycine and [3H]glycine is added to initiate the uptake reaction.[12]

  • The incubation is carried out for a specific duration (e.g., 15-30 minutes) with gentle shaking.[12]

  • The reaction is stopped by aspirating the mixture and washing the cells multiple times with ice-cold uptake buffer.[12]

3. Data Analysis:

  • The cells are lysed, and the amount of radioactivity is measured using a scintillation counter.[12]

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., ORG24598 for GlyT1 or ORG25543 for GlyT2).[12]

  • The concentration-response curves are generated, and the IC50 values (the concentration of inhibitor required to inhibit 50% of the specific glycine uptake) are calculated.

Visualizing the Mechanism of Action

To better understand the context of this compound's selectivity, the following diagrams illustrate the experimental workflow for determining inhibitor selectivity and the distinct roles of GlyT1 and GlyT2 in neurotransmission.

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with GlyT1 or GlyT2 cDNA HEK293->Transfection Plating Plate cells in 96-well plates Transfection->Plating Wash1 Wash with Uptake Buffer Plating->Wash1 Incubate_Inhibitor Incubate with This compound Wash1->Incubate_Inhibitor Add_Glycine Add [3H]glycine Incubate_Inhibitor->Add_Glycine Incubate_Uptake Incubate for 15-30 min Add_Glycine->Incubate_Uptake Stop_Wash Stop reaction & Wash with cold buffer Incubate_Uptake->Stop_Wash Lyse Lyse cells Stop_Wash->Lyse Scintillation Scintillation Counting Lyse->Scintillation Analysis Calculate IC50 Scintillation->Analysis

Caption: Experimental workflow for determining GlyT inhibitor IC50 values.

G cluster_inhibitory Inhibitory Synapse cluster_excitatory Excitatory Synapse PreSyn_Inhib Presynaptic Glycinergic Neuron PostSyn_Inhib Postsynaptic Neuron PreSyn_Inhib->PostSyn_Inhib Glycine Release GlyR Glycine Receptor PostSyn_Inhib->GlyR GlyT2 GlyT2 Vesicle Synaptic Vesicle (Glycine) GlyT2->Vesicle Glycine Reuptake Vesicle->PreSyn_Inhib PreSyn_Excit Presynaptic Glutamatergic Neuron PostSyn_Excit Postsynaptic Neuron PreSyn_Excit->PostSyn_Excit Glutamate Release NMDAR NMDA Receptor PostSyn_Excit->NMDAR Astrocyte Astrocyte GlyT1 GlyT1 Astrocyte->GlyT1 Glycine Uptake/Release GlyT1->NMDAR Glycine Co-agonist

Caption: Roles of GlyT1 and GlyT2 at inhibitory and excitatory synapses.

Conclusion

The data strongly supports the high selectivity of this compound for GlyT2 over GlyT1. This specificity, combined with its potency, makes it a valuable research tool and a promising candidate for the development of novel analgesics for chronic pain. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to investigate and build upon these findings.

References

A Comparative Analysis of Oleoyl-d-lysine with Standard-of-Care Neuropathic Pain Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel glycine transporter 2 (GlyT2) inhibitor, Oleoyl-d-lysine, against current standard-of-care drugs for neuropathic pain, including gabapentinoids (gabapentin and pregabalin), a serotonin-norepinephrine reuptake inhibitor (SNRI, duloxetine), and a tricyclic antidepressant (TCA, amitriptyline). This comparison is based on available preclinical data and aims to provide an objective overview of their mechanisms of action, efficacy, and side-effect profiles to inform future research and drug development efforts.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated therapeutics. This compound, a selective GlyT2 inhibitor, represents a novel therapeutic approach by targeting the glycinergic system to enhance inhibitory neurotransmission in the spinal cord. Preclinical evidence suggests that this compound offers potent analgesia in models of neuropathic pain with a potentially favorable side-effect profile compared to some existing therapies. Standard-of-care drugs, while offering relief for many patients, are often associated with dose-limiting side effects, including sedation, dizziness, and motor impairment. This guide synthesizes the current preclinical data to facilitate a comparative understanding of these different therapeutic strategies.

Mechanism of Action

The therapeutic approaches to neuropathic pain are diverse, targeting different aspects of the hyperexcitability of the nervous system that characterizes this condition.

This compound: This lipid-based compound is a selective inhibitor of the glycine transporter 2 (GlyT2)[1][2]. By blocking GlyT2, this compound increases the concentration of glycine in the synaptic cleft of inhibitory neurons in the spinal cord. This enhances glycinergic neurotransmission, leading to a dampening of nociceptive signals and a reduction in pain perception[1][2].

Standard-of-Care Drugs:

  • Gabapentin and Pregabalin: These gabapentinoids do not act on GABA receptors as their name might suggest. Instead, they bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system[3][4]. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby reducing neuronal hyperexcitability[3][4].

  • Duloxetine: As a serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine increases the levels of both serotonin and norepinephrine in the synaptic cleft in the brain and spinal cord. This enhancement of monoaminergic signaling strengthens the descending inhibitory pain pathways, which helps to suppress the transmission of pain signals from the periphery to the brain[5][6].

  • Amitriptyline: A tricyclic antidepressant, amitriptyline also blocks the reuptake of serotonin and norepinephrine, similar to duloxetine, thus augmenting descending inhibitory pain pathways[5][7]. Additionally, it is known to have effects on other receptors, including sodium channels and NMDA receptors, which may contribute to its analgesic properties[7].

Signaling Pathway Diagram

Neuropathic Pain Signaling and Drug Targets cluster_0 Presynaptic Terminal (Excitatory) cluster_1 Gabapentinoids cluster_2 Postsynaptic Terminal cluster_3 Inhibitory Interneuron cluster_4 This compound cluster_5 Descending Inhibitory Pathway cluster_6 SNRIs & TCAs VGCC Voltage-Gated Ca2+ Channel (α2δ-1) Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca2+ influx Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Gabapentin Gabapentin Pregabalin Gabapentin->VGCC Inhibits Pain_Signal Pain Signal Transmission NMDA_Receptor->Pain_Signal Glycine_Vesicle Glycine Vesicle Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release GlyT2 GlyT2 Transporter Glycine_Release->GlyT2 Reuptake Glycine_Receptor Glycine Receptor (Postsynaptic) Glycine_Release->Glycine_Receptor Activates Glycine_Receptor->Pain_Signal Inhibits Oleoyl_d_lysine This compound Oleoyl_d_lysine->GlyT2 Inhibits Serotonin_Norepinephrine_Release Serotonin & Norepinephrine Release Serotonin_Norepinephrine_Release->Pain_Signal Inhibits Reuptake_Transporter Reuptake Transporter Serotonin_Norepinephrine_Release->Reuptake_Transporter Reuptake Antidepressants Duloxetine Amitriptyline Antidepressants->Reuptake_Transporter Inhibits

Caption: Mechanisms of action for this compound and standard-of-care neuropathic pain drugs.

Comparative Efficacy Data (Preclinical)

Direct head-to-head preclinical studies comparing this compound with all standard-of-care drugs in the same experimental model are limited. The following tables synthesize available data from studies using the chronic constriction injury (CCI) model of neuropathic pain in rodents, a widely accepted model for assessing analgesic efficacy. Efficacy is primarily measured by the reversal of mechanical allodynia, indicated by an increase in the paw withdrawal threshold (PWT) in grams.

Table 1: Analgesic Efficacy of this compound in the CCI Model (Mice)

TreatmentDose (mg/kg, i.p.)Peak Effect on Paw Withdrawal Threshold (PWT)Reference
This compound30Near complete reversal of allodynia[1][2][8][9]
ORG25543 (another GlyT2 inhibitor)50 (lethal/near-lethal dose)<50% reduction in allodynia score[1][2][8][9]

Table 2: Analgesic Efficacy of Standard-of-Care Drugs in Rodent Models of Neuropathic Pain

DrugAnimal ModelDose (mg/kg)RouteEffect on Mechanical AllodyniaReference
GabapentinRat, Spinal Nerve Ligation50i.p.Significant increase in PWT[10]
PregabalinRat, Prostate Cancer-Induced Bone Pain10-100p.o.Dose-dependent, complete alleviation[11]
DuloxetineRat, Oxaliplatin-Induced Neuropathy30i.p.Significant reduction[6]
AmitriptylineRat, Spinal Nerve Ligation1.5i.p.Significant increase in PWT[10]

Note: These data are compiled from different studies and are not from direct head-to-head comparisons with this compound. Experimental conditions may vary.

Comparative Side-Effect Profile (Preclinical)

The therapeutic utility of a neuropathic pain drug is often limited by its side effects. The following tables summarize the observed side effects in preclinical models.

Table 3: Side-Effect Profile of this compound in Mice

Side EffectDose (mg/kg, i.p.)ObservationReference
Convulsions30None observed[1][2][8][9]
100Mild side effects, no convulsions[1][2][8][9]
Motor Incoordination (Rotarod)30No significant effect[1][2][8]
Respiratory Depression30No respiratory depression observed[1][2][8][9]

Table 4: Common Preclinical and Clinical Side Effects of Standard-of-Care Drugs

DrugCommon Side Effects
GabapentinDizziness, somnolence, ataxia, fatigue[12]
PregabalinDizziness, somnolence, peripheral edema, weight gain[13]
DuloxetineNausea, dry mouth, somnolence, fatigue, dizziness[6]
AmitriptylineDry mouth, sedation, dizziness, constipation, blurred vision[7]

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model to induce neuropathic pain.

Workflow Diagram:

CCI_Workflow Start Anesthetize Rodent Expose_Nerve Expose Sciatic Nerve Start->Expose_Nerve Ligate_Nerve Loosely Ligate Nerve Expose_Nerve->Ligate_Nerve Close_Wound Close Incision Ligate_Nerve->Close_Wound Recovery Post-operative Recovery Close_Wound->Recovery Behavioral_Testing Assess Neuropathic Pain Behavior (e.g., von Frey test) Recovery->Behavioral_Testing

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Methodology:

  • Anesthesia: The rodent (mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level.

  • Ligation: Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: The animal is allowed to recover and is monitored for signs of distress.

  • Behavioral Assessment: Neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days to weeks and are then assessed using tests like the von Frey test.

Von Frey Test for Mechanical Allodynia

This test measures the sensitivity to a mechanical stimulus.

Methodology:

  • Acclimation: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which determines the filament force that elicits a paw withdrawal response in 50% of applications.

Rotarod Test for Motor Coordination

This test assesses motor coordination and balance.

Methodology:

  • Acclimation: The animal is placed on a stationary or slowly rotating rod for a brief period to acclimate.

  • Testing: The rod begins to rotate at a set speed or with accelerating speed.

  • Measurement: The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.

Whole-Body Plethysmography for Respiratory Depression

This non-invasive method measures respiratory function.

Methodology:

  • Acclimation: The animal is placed in a sealed plethysmography chamber and allowed to acclimate.

  • Measurement: As the animal breathes, the pressure changes within the chamber are recorded.

  • Analysis: Respiratory parameters such as respiratory rate and tidal volume are calculated from the pressure changes to assess for any signs of respiratory depression.

Conclusion

This compound presents a promising, mechanistically distinct approach to the treatment of neuropathic pain. Preclinical data indicate that it can effectively reverse mechanical allodynia in a validated animal model of neuropathic pain at doses that do not appear to cause the significant side effects, such as motor impairment and respiratory depression, that can be associated with other GlyT2 inhibitors and some standard-of-care medications[1][2][8][9].

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Oleoyl-d-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Oleoyl-d-lysine, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on available safety data sheets.

Summary of Key Safety Information

The following table summarizes the critical safety information for this compound.

Hazard ClassificationPrecautionary StatementsPersonal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)[1]P264: Wash skin thoroughly after handling.[1]Safety glasses
Acute Aquatic Toxicity (Category 1)[1]P270: Do not eat, drink or smoke when using this product.[1]Compatible chemical-resistant gloves
Chronic Aquatic Toxicity (Category 1)[1]P273: Avoid release to the environment.[1]Lab coat
May be irritating to mucous membranes and upper respiratory tract.[2]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]NIOSH-approved respirator (as conditions warrant)
P330: Rinse mouth.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[3][4] This ensures that the compound is managed in an environmentally responsible manner and in compliance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled chemical waste container.

    • The container must be compatible with the chemical properties of this compound and any solvents used.

    • Ensure the container is kept tightly closed when not in use.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • If mixed with other substances, list all components and their approximate percentages.

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[1]

  • Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and containers, should be considered contaminated.

    • Dispose of these contaminated materials as hazardous waste in the same manner as the chemical itself.[3][4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Avoid raising and breathing dust.[2]

  • Personal Protection: Wear appropriate PPE, including a NIOSH-approved respirator, safety goggles, heavy rubber gloves, and a lab coat.[2]

  • Containment: Contain the spill to prevent it from spreading.

  • Collection: Carefully collect the spilled material. For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[3][4]

  • Cleaning: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected spilled material and any contaminated cleaning supplies as hazardous waste.

Experimental Workflow for Disposal

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused this compound or Contaminated Materials B Place in a Designated Chemical Waste Container A->B C Label Container with 'Hazardous Waste' and 'this compound' B->C D Store in a Secure, Well-Ventilated Area C->D E Arrange for Pickup by Licensed Waste Disposal Company D->E

This compound Disposal Workflow

References

Personal protective equipment for handling Oleoyl-d-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Oleoyl-d-lysine, a selective Glycine Transporter-2 (GlyT2) inhibitor utilized in neuroscience research, particularly in the study of neuropathic pain. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazard classification of this compound. One Safety Data Sheet (SDS) classifies it as "Acute toxicity, Oral (Category 4)" and hazardous to the aquatic environment, while another SDS for the sodium salt version indicates no classification.[1] Therefore, it is imperative to handle this compound with caution, assuming the more stringent hazard classification.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasseswith side shields, or goggles.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Body Protection Laboratory Coat---
Respiratory Not generally requiredUse in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or when generating dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°CLong-term
In Solvent-80°CLong-term

General Handling Procedures:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Weighing: When weighing the powdered form, do so carefully to minimize the creation of dust.

  • Solution Preparation: When dissolving in solvents such as DMSO, DMF, or ethanol, add the solvent to the pre-weighed compound slowly.

Experimental Protocols: Preparation for In Vivo Studies

This compound has been used in rodent models of neuropathic pain, administered via intraperitoneal (i.p.) injection.[2][3][4][5] The following is a general protocol for preparing an injection solution based on published research. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.

Solubility Data:

SolventSolubility
DMF~10 mg/mL
DMSO~30 mg/mL
Ethanol~50 mg/mL
PBS (pH 7.2)~0.25 mg/mL

Source: Cayman Chemical[6]

Protocol for Preparation of this compound for Intraperitoneal Injection:

  • Objective: To prepare a sterile solution of this compound for i.p. injection in a rodent model.

  • Materials:

    • This compound (powder)

    • Sterile Dimethyl sulfoxide (DMSO)

    • Sterile saline (0.9% NaCl)

    • Sterile, pyrogen-free microcentrifuge tubes or vials

    • Calibrated pipettes and sterile, filtered pipette tips

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • To create a stock solution, add a small volume of DMSO to the powder. For example, to achieve a 30 mg/mL stock solution, add the appropriate volume of DMSO.

    • Vortex the tube until the this compound is completely dissolved.

    • For the final injection solution, further dilute the DMSO stock solution with sterile saline to the desired final concentration for the target dose (e.g., 30 mg/kg). Be mindful of the final DMSO concentration in the injection volume, as high concentrations can be toxic to animals. It is recommended to keep the final DMSO concentration below 5-10%.

    • Visually inspect the final solution to ensure it is clear and free of precipitation before administration.

    • Administer the solution via intraperitoneal injection according to your institution's approved animal handling protocols.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

Waste Stream Management:

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled Hazardous Waste ContainerCollect in a sealed, labeled container for chemical waste pickup. This includes contaminated PPE (gloves, etc.), weigh boats, and empty vials.
Liquid Waste (Organic Solvents) Labeled Hazardous Waste Container for Organic SolventsCollect solutions of this compound in organic solvents (e.g., DMSO, ethanol) in a designated, sealed container for hazardous waste disposal.
Liquid Waste (Aqueous Solutions) Labeled Hazardous Waste Container for Aqueous WasteDue to its aquatic toxicity, aqueous solutions containing this compound should not be poured down the drain. Collect in a designated, sealed container for hazardous waste disposal.

Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal b1 Don PPE (Gloves, Lab Coat, Safety Glasses) b2 Weigh this compound in Ventilated Area b1->b2 b3 Prepare Solution (e.g., in DMSO, then saline) b2->b3 c1 In Vivo Administration (Intraperitoneal Injection) b3->c1 d1 Segregate Waste (Solid, Organic, Aqueous) c1->d1 d2 Label Hazardous Waste Containers d1->d2 d3 Arrange for Chemical Waste Pickup d2->d3

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.